Product packaging for N-(4-iodophenyl)-3-oxobutanamide(Cat. No.:CAS No. 38418-25-6)

N-(4-iodophenyl)-3-oxobutanamide

Cat. No.: B3264046
CAS No.: 38418-25-6
M. Wt: 303.1 g/mol
InChI Key: PHQKQZWGTMATIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-iodophenyl)-3-oxobutanamide (CAS 38418-25-6) is a chemical compound with the molecular formula C 10 H 10 INO 2 and a molecular weight of 303.10 g/mol . This reagent features a β-ketoamide scaffold, a functional group of significant interest in organic and medicinal chemistry, combined with a 4-iodophenyl group. The iodine atom on the phenyl ring makes this molecule a versatile building block for chemical synthesis , as it can undergo various cross-coupling reactions (such as Suzuki or Sonogashira reactions) to create more complex molecular architectures. In research, this compound is primarily valued as a chemical precursor or synthetic intermediate . Its structure suggests potential applications in the development of novel peptide mimics and in the synthesis of more complex organic molecules for material science and drug discovery efforts. The field of peptide synthesis, which relies heavily on specialized building blocks, is continuously advancing with methods like solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL) to improve efficiency and sustainability . Furthermore, compounds with similar structural features are often investigated for their self-assembling properties into nanostructures for potential biomedical applications, including drug delivery and diagnostics . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10INO2 B3264046 N-(4-iodophenyl)-3-oxobutanamide CAS No. 38418-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-iodophenyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQKQZWGTMATIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302170
Record name N-(4-Iodophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38418-25-6
Record name N-(4-Iodophenyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38418-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Iodophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-iodophenyl)-3-oxobutanamide, a valuable intermediate in organic synthesis and drug discovery. The document details the primary synthesis pathway, a thorough experimental protocol, and key characterization data.

Introduction

This compound, with the chemical formula C₁₀H₁₀INO₂ and CAS number 38418-25-6, is a member of the acetoacetanilide family. These compounds are characterized by a β-ketoamide functional group and are widely utilized as intermediates in the synthesis of various organic molecules, including pigments and pharmaceuticals. The presence of an iodine atom on the phenyl ring offers a site for further functionalization, for instance, through cross-coupling reactions, making it a versatile building block in medicinal chemistry and materials science.

Synthesis Pathway

The most common and direct method for the synthesis of this compound is the acetoacetylation of 4-iodoaniline. This reaction involves the formation of an amide bond between the amino group of 4-iodoaniline and the carbonyl group of an acetoacetylating agent. Two primary reagents are typically employed for this transformation: ethyl acetoacetate and diketene.

The reaction with ethyl acetoacetate proceeds through a condensation mechanism, where the aniline attacks the ester carbonyl of ethyl acetoacetate, leading to the elimination of ethanol and the formation of the desired amide. This method is well-established for the preparation of various acetoacetanilides.

Alternatively, diketene serves as a highly reactive and efficient acetoacetylating agent. The reaction of an aniline with diketene typically proceeds under mild conditions to afford the corresponding acetoacetanilide.

This guide will focus on the synthesis pathway utilizing the reaction of 4-iodoaniline with ethyl acetoacetate, a widely accessible and reliable method.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures for the acetoacetylation of anilines.

Reaction: 4-Iodoaniline + Ethyl Acetoacetate → this compound + Ethanol

Materials:

  • 4-Iodoaniline (C₆H₆IN, MW: 219.03 g/mol )

  • Ethyl acetoacetate (C₆H₁₀O₃, MW: 130.14 g/mol )

  • Toluene (or another suitable high-boiling inert solvent)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodoaniline (1.0 equivalent) and ethyl acetoacetate (1.0 to 1.2 equivalents).

  • Solvent Addition: Add a minimal amount of an inert, high-boiling solvent such as toluene to facilitate mixing and heat transfer. The reaction can also be performed neat (without solvent).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 130-150 °C, depending on the solvent) with vigorous stirring. The progress of the reaction can be monitored by observing the distillation of ethanol, which is a byproduct of the condensation. The reaction is typically allowed to proceed for 2 to 4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. As the mixture cools, the product, this compound, will likely precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol or petroleum ether to remove any unreacted starting materials and impurities.

  • Purification: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the product, this compound.

Compound Name4-IodoanilineEthyl AcetoacetateThis compound
Molecular Formula C₆H₆INC₆H₁₀O₃C₁₀H₁₀INO₂
Molecular Weight ( g/mol ) 219.03130.14303.10
CAS Number 540-37-4141-97-938418-25-6
Appearance Off-white to grey crystalline powderColorless liquidOff-white to pale yellow solid
Melting Point (°C) 62-63-45Not available in searched literature
Boiling Point (°C) 271.6180.8Not available in searched literature
Purity (%) >98>99Min. 95%[1]
Theoretical Yield (%) --Dependent on experimental conditions
¹H NMR (CDCl₃, δ ppm) Not applicableNot applicablePredicted shifts are provided below
¹³C NMR (CDCl₃, δ ppm) Not applicableNot applicablePredicted shifts are provided below
IR (cm⁻¹) Not applicableNot applicableCharacteristic peaks are provided below

Note: While a specific experimental yield and melting point for this compound were not found in the searched literature, syntheses of analogous acetoacetanilides typically proceed in good to excellent yields.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (two doublets in the range of 7.0-7.8 ppm), a singlet for the amide proton (around 8.5-9.5 ppm, may be broad), a singlet for the methylene protons (around 3.5 ppm), and a singlet for the methyl protons (around 2.3 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (in the range of 160-205 ppm), aromatic carbons (between 115-140 ppm, with the carbon attached to iodine being at a higher field), the methylene carbon (around 45 ppm), and the methyl carbon (around 30 ppm).

  • IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and the ketone C=O stretch (around 1720 cm⁻¹).

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedure.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 4-Iodoaniline 4-Iodoaniline Acetoacetylation Acetoacetylation 4-Iodoaniline->Acetoacetylation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Acetoacetylation This compound This compound Acetoacetylation->this compound Ethanol Ethanol Acetoacetylation->Ethanol Byproduct

Caption: Synthesis of this compound.

experimental_workflow Start Start Combine Reactants Combine 4-Iodoaniline and Ethyl Acetoacetate Start->Combine Reactants Heat to Reflux Heat to Reflux (130-150 °C) for 2-4 hours Combine Reactants->Heat to Reflux Cool to RT Cool to Room Temperature Heat to Reflux->Cool to RT Precipitation Product Precipitates? Cool to RT->Precipitation Isolate by Filtration Isolate Solid by Vacuum Filtration Precipitation->Isolate by Filtration Yes Wash Solid Wash with Cold Solvent Isolate by Filtration->Wash Solid Recrystallize Recrystallize from Ethanol/Water Wash Solid->Recrystallize Dry Product Dry Under Vacuum Recrystallize->Dry Product Final Product This compound Dry Product->Final Product

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a versatile small molecule scaffold with potential applications in various fields of chemical and pharmaceutical research.[1] Its structure, featuring an iodinated phenyl ring coupled to an acetoacetamide moiety, presents several points for chemical modification, making it an attractive building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its chemical and physical properties, synthesis, and potential for further investigation.

Chemical and Physical Properties

Currently, detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible literature. However, based on its chemical structure and information available from suppliers, we can summarize the key identifiers and some basic properties.

PropertyValueSource
Molecular Formula C₁₀H₁₀INO₂[1]
Molecular Weight 303.1 g/mol [1]
CAS Number 38418-25-6[1]
Appearance Solid (predicted)General knowledge of similar compounds
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Synthesis

A standard method for the synthesis of N-aryl-3-oxobutanamides involves the acetoacetylation of the corresponding aniline. For this compound, this would entail the reaction of 4-iodoaniline with an acetoacetylating agent such as diketene or a beta-keto ester like ethyl acetoacetate.

A plausible synthetic route is illustrated below:

Synthesis reagent1 4-Iodoaniline product This compound reagent1->product Acetoacetylation reagent2 Diketene or Ethyl Acetoacetate reagent2->product

Caption: General synthetic pathway for this compound.

Experimental Protocol (General Procedure)

While a specific protocol for this compound is not detailed in the searched literature, a general method for the synthesis of N-aryl-3-oxobutanamides can be adapted. The following is a representative protocol based on the reaction of an aniline with ethyl acetoacetate:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodoaniline in a suitable solvent (e.g., toluene or xylene).

  • Addition of Reagent: Add an equimolar amount of ethyl acetoacetate to the solution.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction typically proceeds with the removal of ethanol.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure this compound.

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for further chemical transformations and potential applications.

Reactivity main_compound This compound beta_diketone β-Diketone Moiety (Keto-Enol Tautomerism) main_compound->beta_diketone Site for cyclization, chelation iodophenyl Iodophenyl Group main_compound->iodophenyl Site for cross-coupling reactions amide Amide Linkage main_compound->amide Hydrolysis site cyclization Heterocycle Synthesis beta_diketone->cyclization chelation Metal Complexation beta_diketone->chelation cross_coupling Functionalization (e.g., Suzuki, Sonogashira) iodophenyl->cross_coupling hydrolysis Degradation/Prodrug Strategy amide->hydrolysis

Caption: Potential reactivity sites of this compound.

  • β-Diketone Moiety: The 1,3-dicarbonyl functionality can exist in equilibrium with its enol tautomer. This part of the molecule is reactive and can participate in various chemical reactions, including the formation of heterocyclic compounds (e.g., pyrazoles, isoxazoles) and chelation with metal ions.

  • Iodophenyl Group: The iodine atom on the phenyl ring is a versatile handle for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for screening.

  • Amide Linkage: The amide bond can be susceptible to hydrolysis under acidic or basic conditions. This property could be explored in the design of prodrugs or for controlled release applications.

Given these reactive sites, this compound is a valuable intermediate for the synthesis of novel compounds with potential biological activities. The N-aryl-3-oxobutanamide core is present in various molecules with reported activities, and the introduction of an iodine atom provides a strategic point for diversification in drug discovery programs.

Safety and Handling

Specific toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Future Research Directions

The lack of extensive data on this compound highlights several opportunities for future research:

  • Full Physicochemical Characterization: Detailed studies to determine its melting point, boiling point, solubility in various solvents, and spectral properties (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are needed.

  • Optimization of Synthesis: Development and optimization of a high-yielding and scalable synthetic protocol.

  • Exploration of Reactivity: Systematic investigation of its reactivity at the β-diketone and iodophenyl moieties to create a library of derivatives.

  • Biological Evaluation: Screening of the parent compound and its derivatives for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, is a promising area for drug discovery.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic chemistry and drug discovery. While there is a current lack of comprehensive public data on its properties and reactivity, its structural features suggest a wide range of possibilities for creating novel molecules. This guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of this versatile scaffold. Further research to fully characterize this compound is warranted and is expected to unlock new opportunities in medicinal chemistry and materials science.

References

Unraveling the Biological Role of N-(4-iodophenyl)-3-oxobutanamide: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the mechanism of action for the compound N-(4-iodophenyl)-3-oxobutanamide. Following a comprehensive review of publicly available scientific literature and databases, it must be reported that there is no specific information detailing the mechanism of action, biological targets, or associated signaling pathways for this compound . The compound is cataloged as a commercially available chemical scaffold, indicating its potential use in synthetic chemistry and drug discovery efforts.[1][2] However, published research detailing its biological evaluation is not available at this time.

In the absence of direct data, this guide will present information on a structurally related compound, N-(4-ethoxyphenyl)-3-oxobutanamide , to provide a potential, albeit speculative, frame of reference. It is critical to emphasize that the substitution of an iodine atom with an ethoxy group can profoundly alter a compound's physicochemical properties and its interactions with biological systems. Therefore, the information presented below should not be extrapolated to this compound.

A Structurally Related Compound: N-(4-ethoxyphenyl)-3-oxobutanamide

N-(4-ethoxyphenyl)-3-oxobutanamide is recognized as a putative intermediate in the metabolic transformation of bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide), an analgesic and antipyretic compound once considered as a safer alternative to phenacetin.[3][4]

Biological Context and Putative Metabolic Pathway

The primary context in which N-(4-ethoxyphenyl)-3-oxobutanamide is discussed is in the metabolism of bucetin. Oxidative O-de-ethylation, keto conversion, and subsequent decarboxylation are thought to be involved in the biotransformation of bucetin, ultimately leading to the formation of N-(4-hydroxyphenyl)acetamide (paracetamol), which is a well-known analgesic.[3]

Below is a conceptual workflow illustrating the proposed metabolic conversion.

Bucetin Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) Intermediate N-(4-ethoxyphenyl)-3-oxobutanamide Bucetin->Intermediate Oxidation Metabolite N-(4-hydroxyphenyl)acetamide (Paracetamol) Intermediate->Metabolite O-de-ethylation & Decarboxylation

Figure 1: Proposed metabolic pathway of Bucetin.

Research on Related 4-Oxobutanamide Derivatives

Broader research into the class of 4-oxobutanamide derivatives has revealed potential therapeutic applications, notably in oncology. A recent study detailed the design and synthesis of novel 4-oxobutanamide derivatives that exhibited significant antiproliferative activity against various human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and kidney (A498) carcinoma cells.[1] One derivative, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide, demonstrated superior efficacy compared to the positive controls, paclitaxel and colchicine, in A498 cells.[1] The reported antitumor effects included inhibition of proliferation, adhesion, and invasion, as well as anti-angiogenic properties.[1] This highlights the potential for the 4-oxobutanamide scaffold in developing new therapeutic agents.

Conclusion

At present, the mechanism of action for this compound remains uncharacterized in the public domain. While the study of structurally similar compounds such as N-(4-ethoxyphenyl)-3-oxobutanamide and other 4-oxobutanamide derivatives can offer preliminary insights into potential metabolic pathways and therapeutic applications for this chemical class, any such inferences must be made with extreme caution. Further research, including in vitro screening, target identification, and in vivo efficacy studies, is required to elucidate the specific biological role of this compound. This compound represents a novel chemical entity for which the biological activity and therapeutic potential are yet to be explored.

References

An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide (CAS Number: 38418-25-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-iodophenyl)-3-oxobutanamide, a versatile organic compound with potential applications in pharmaceutical research and development. This document consolidates available data on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information is presented to support further investigation and utilization of this compound in scientific research.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 38418-25-6[1][2]
Molecular Formula C₁₀H₁₀INO₂[2]
Molecular Weight 303.1 g/mol [2]
Appearance White to off-white solid
Purity Min. 95%[2]

Further physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and would require experimental determination.

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of this compound involves the acetoacetylation of 4-iodoaniline with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate. The following protocol is a representative procedure based on the synthesis of analogous acetoacetanilide derivatives.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Products 4-Iodoaniline 4-Iodoaniline Target_Compound This compound 4-Iodoaniline->Target_Compound + Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Target_Compound Ethanol Ethanol Target_Compound->Ethanol +

Figure 1: General synthesis scheme.

Materials:

  • 4-iodoaniline

  • Ethyl acetoacetate

  • Toluene (or another suitable high-boiling point solvent)

  • Catalyst (e.g., 4-dimethylaminopyridine - DMAP, optional)

  • Ethyl acetate (for extraction)

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodoaniline (1 equivalent) in toluene.

  • Add ethyl acetoacetate (1 to 1.2 equivalents) to the solution.

  • Optionally, a catalytic amount of DMAP can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then subjected to purification.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

General Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • Hot filter the solution if any insoluble impurities are present.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A general reverse-phase HPLC method can be employed for the analysis of this compound.

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This method should be optimized for the specific instrument and column used.

Spectral Data (Reference for Analogous Compounds)

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the iodophenyl group, the methylene protons, and the methyl protons of the oxobutanamide moiety.

¹³C NMR: The spectrum should display distinct signals for the carbons of the aromatic ring, the carbonyl carbons, the methylene carbon, and the methyl carbon.

FT-IR: Characteristic peaks would include N-H stretching, C=O stretching (amide and ketone), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (303.1 g/mol ).

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of oxobutanamide and acetoacetanilide derivatives has shown promise in various therapeutic areas, particularly in oncology.

Recent research has demonstrated that novel 4-oxobutanamide derivatives can exhibit significant antiproliferative activity against various human cancer cell lines, including cervical, breast, and kidney carcinoma cells[3]. Some of these derivatives have shown superior efficacy compared to established anticancer drugs like paclitaxel and colchicine in certain cancer cell lines[3].

The proposed mechanism of action for some of these compounds involves the inhibition of critical cellular processes such as proliferation, adhesion, and invasion of cancer cells. Furthermore, they have been observed to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients[3].

Anticancer_Mechanism cluster_cellular_effects Cellular Effects Oxobutanamide_Derivative This compound (and derivatives) Proliferation Cell Proliferation Oxobutanamide_Derivative->Proliferation Inhibits Adhesion Cell Adhesion Oxobutanamide_Derivative->Adhesion Inhibits Invasion Cell Invasion Oxobutanamide_Derivative->Invasion Inhibits Angiogenesis Angiogenesis Oxobutanamide_Derivative->Angiogenesis Inhibits

Figure 2: Potential anticancer mechanisms of oxobutanamide derivatives.

Given these findings, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents, particularly as potential enzyme inhibitors or modulators of signaling pathways involved in cancer progression. Further investigation into its specific biological targets and mechanism of action is warranted.

Conclusion

This compound is a chemical entity with significant potential for further research and development in the pharmaceutical sciences. This guide provides a foundational understanding of its properties and synthesis, drawing from available data on analogous compounds. The promising anticancer activities of related oxobutanamide derivatives highlight the importance of future studies to elucidate the specific biological profile of this compound and its potential as a lead for novel drug discovery programs. Researchers are encouraged to use the provided protocols as a starting point for their investigations and to contribute to the growing body of knowledge on this and related molecules.

References

Biological Activity Screening of N-(4-iodophenyl)-3-oxobutanamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific biological activity data for N-(4-iodophenyl)-3-oxobutanamide has been published. This guide, therefore, provides a comprehensive overview of the potential biological activities based on structurally related compounds and outlines standard experimental protocols for the biological screening of this molecule. The information presented herein is intended to serve as a foundational resource for initiating research on this compound.

Introduction

This compound is a chemical compound belonging to the class of acetoacetanilides. While this specific molecule remains uncharacterized in terms of its biological effects, the broader family of 3-oxobutanamide and 4-oxobutanamide derivatives has garnered interest in medicinal chemistry.[1][2] Analogs have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties.[1][3] The presence of an iodophenyl moiety suggests potential for unique interactions with biological targets, making this compound a candidate for biological activity screening. This document outlines a proposed workflow for the initial biological evaluation of this compound.

Potential Biological Activities Based on Structural Analogs

Based on the activities reported for structurally similar molecules, the following areas of investigation are proposed for this compound:

  • Anticancer Activity: Several novel 4-oxobutanamide derivatives have demonstrated antiproliferative effects against various human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and kidney (A498) carcinoma cells.[1] Some derivatives have shown superior efficacy to established anticancer agents like paclitaxel and colchicine in in-vitro assays.[1]

  • Antimicrobial Activity: The 3-oxobutanamide scaffold has been utilized in the synthesis of heterocyclic compounds with demonstrated antibacterial and antifungal activities.[2] Screening against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial properties.

Proposed Experimental Protocols for Biological Screening

The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.

In Vitro Cytotoxicity Screening (Anticancer Activity)

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Normal human cell line (e.g., HEK293 - embryonic kidney, for selectivity assessment)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assay kits

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan crystals. Solubilize the formazan crystals and measure the absorbance.

    • Resazurin Assay: Add resazurin solution to each well. Viable cells will reduce resazurin to the fluorescent resorufin. Measure the fluorescence.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of this compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Fungal growth medium (e.g., Sabouraud dextrose broth)

  • This compound

  • 96-well microplates

  • Microplate reader

Procedure (Broth Microdilution Method):

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.

  • Compound Dilution: Prepare serial dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a potential signaling pathway that could be investigated if anticancer activity is observed.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, Resazurin) characterization->cytotoxicity Test Compound antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) characterization->antimicrobial Test Compound ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic

Caption: Proposed experimental workflow for the biological screening of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Promotes Compound This compound (Hypothetical Target) Compound->RTK Inhibits? Compound->AKT Inhibits?

Caption: A hypothetical signaling pathway (PI3K/AKT/mTOR) that could be investigated for modulation by this compound.

Data Presentation

Should the proposed screening yield quantitative data, it is recommended to present the results in clear, tabular formats for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung CancerExperimental Value
MCF-7Breast CancerExperimental Value
HCT116Colon CancerExperimental Value
HEK293Normal KidneyExperimental Value

Table 2: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaExperimental Value
Escherichia coliGram-negative BacteriaExperimental Value
Candida albicansFungus (Yeast)Experimental Value
Aspergillus nigerFungus (Mold)Experimental Value

Conclusion

While there is currently no direct biological activity data for this compound, its structural similarity to other biologically active oxobutanamides suggests that it is a promising candidate for anticancer and antimicrobial screening. The experimental protocols and workflows outlined in this guide provide a solid framework for the initial biological evaluation of this compound. The discovery of significant activity would warrant further investigation into its mechanism of action and potential as a therapeutic lead.

References

An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-iodophenyl)-3-oxobutanamide is a halogenated aromatic amide belonging to the larger class of N-aryl-β-ketoamides. While specific historical records detailing the initial discovery of this particular molecule are not extensively documented in publicly available literature, its chemical structure suggests its origins are rooted in the broader exploration of acetoacetanilide derivatives. These compounds have been of interest for over a century due to their versatile applications as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The introduction of an iodine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, suggesting that this compound was likely first synthesized as part of a structure-activity relationship (SAR) study to explore the impact of halogenation on the biological activity of the acetoacetanilide scaffold. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological significance based on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueReference
Molecular Formula C₁₀H₁₀INO₂[1]
Molecular Weight 303.1 g/mol [1]
CAS Number 38418-25-6[1]
Appearance Solid (predicted)
Purity Min. 95% (as commercially available)[1]

Synthesis

The synthesis of this compound typically follows a well-established route for the formation of N-aryl-3-oxobutanamides, which involves the condensation of an aniline derivative with a β-keto ester. In this case, 4-iodoaniline is reacted with ethyl acetoacetate.

General Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

SynthesisWorkflow Start Starting Materials Reactants 4-Iodoaniline Ethyl Acetoacetate Start->Reactants Reaction Condensation Reaction (Heat/Catalyst) Reactants->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of N-aryl-3-oxobutanamides and can be adapted for the specific synthesis of this compound.

Materials:

  • 4-iodoaniline

  • Ethyl acetoacetate

  • Toluene (or another suitable high-boiling solvent)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for eluent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodoaniline (1.0 equivalent) and a suitable solvent such as toluene.

  • Add ethyl acetoacetate (1.0-1.2 equivalents) to the mixture.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 20-36 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC)[2].

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product[2].

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound[2].

Potential Biological Activities and Signaling Pathways

While there is no specific biological activity or signaling pathway data available for this compound, the broader class of 4-oxobutanamide derivatives has been investigated for various therapeutic applications.

Antitumor Activity of Related Compounds

Recent studies on novel 4-oxobutanamide derivatives have demonstrated their potential as antitumor agents. For instance, certain derivatives have shown significant antiproliferative activity against various human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and kidney (A498) carcinoma cells[3]. One such derivative, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide, exhibited potent activity against A498 cells with an IC₅₀ value of 1.94 µM, which was superior to the positive controls paclitaxel and colchicine[3]. The proposed mechanisms of action for these types of compounds often involve the inhibition of cell proliferation, adhesion, and invasion, as well as the inhibition of angiogenesis[3].

The general logical relationship for the investigation of antitumor activity is outlined below.

AntitumorActivity Compound 4-Oxobutanamide Derivative InVitro In Vitro Assays (e.g., MTT, Wound Healing) Compound->InVitro InVivo In Vivo Models (e.g., Xenograft) InVitro->InVivo Mechanism Mechanism of Action Studies (e.g., Western Blot, Angiogenesis Assay) InVitro->Mechanism Outcome Antitumor Activity InVivo->Outcome Mechanism->Outcome

Caption: Logical workflow for assessing the antitumor potential of 4-oxobutanamide derivatives.

Antimicrobial Activity of Related Compounds

Derivatives of 3-oxobutanamides have also been synthesized and evaluated for their antimicrobial and antioxidant activities[4]. The core structure serves as a versatile scaffold for the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and thiazoles, which have shown varying degrees of antibacterial and antifungal activity[4]. The presence of the iodine atom in this compound could potentially enhance its antimicrobial properties, a well-known effect of halogenation in medicinal chemistry.

Quantitative Data

Due to the limited research on this compound, quantitative biological data is not available. The following table provides a template for how such data could be presented, using IC₅₀ values from related antitumor 4-oxobutanamide derivatives as an example[3].

CompoundCell LineIC₅₀ (µM)
This compound Data not availableData not available
N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide DN4A4981.94
Paclitaxel (Control)A4988.81
Colchicine (Control)A4987.17

Conclusion

This compound remains a relatively unexplored compound within the vast landscape of chemical research. Its synthesis is straightforward, following established methods for N-aryl-β-ketoamide formation. While its specific history and biological functions are yet to be thoroughly investigated, the known activities of related 4-oxobutanamide derivatives suggest that it may hold potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to elucidate the specific biological profile of this iodinated compound and to determine if the presence of the iodine atom confers any advantageous pharmacological properties.

References

Spectroscopic Data and Characterization of N-(4-iodophenyl)-3-oxobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a chemical compound with the molecular formula C10H10INO2 and a molecular weight of approximately 303.1 g/mol .[1][2] As a versatile small molecule scaffold, it holds potential for use in various research and development applications, including drug discovery and materials science.[1][3] A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, extrapolated from known data of similar compounds. These values should be considered as estimations and may differ from experimentally determined data.

Table 1: Predicted ¹H NMR Spectroscopic Data

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (keto)~2.2Singlet-
CH₂ (keto)~3.6Singlet-
Ar-H (ortho to NH)~7.5Doublet~8.5
Ar-H (ortho to I)~7.7Doublet~8.5
NH~9.5-10.5Broad Singlet-

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (keto)~30
CH₂ (keto)~50
C=O (keto)~205
C=O (amide)~165
Ar-C (C-NH)~139
Ar-C (C-I)~85
Ar-CH (ortho to NH)~122
Ar-CH (ortho to I)~138

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 3: Predicted IR Spectroscopic Data

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3250-3350Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=O Stretch (amide I)1660-1680Strong
C=O Stretch (keto)1700-1720Strong
N-H Bend (amide II)1530-1570Medium
C=C Stretch (aromatic)1470-1600Medium
C-I Stretch500-600Medium

Table 4: Predicted Mass Spectrometry Data

Ionization Mode Predicted m/z Fragment
ESI+304.9856[M+H]⁺
ESI+326.9675[M+Na]⁺
ESI-302.9703[M-H]⁻

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid this compound and dissolve it in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4] The solution should be clear and form a single phase.[4]

  • Filtering: If any solid remains undissolved, filter the solution or carefully pipette the clear supernatant into a clean, undamaged 8-inch NMR tube.[4]

  • Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[5]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak.[5]

    • Important parameters to set include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Chemical shifts are reported in ppm relative to the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.00 ppm).[5]

    • A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount (around 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[6]

  • Film Deposition: Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[6]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[6]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FT-IR spectrometer.[6]

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • The resulting plot will show the percentage of light absorbed as a function of wavenumber (cm⁻¹).[7]

    • If the signal intensity is too low, add more solution to the plate and re-run the spectrum. If the intensity is too high, dilute the original solution and prepare a new film.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Sample Introduction: The solution is typically introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion.[8]

  • Ionization: In the ESI source, the sample solution is sprayed through a fine, heated capillary to which a high voltage is applied. This process generates charged droplets, and as the solvent evaporates, molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are formed.[8]

  • Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).[9]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. Precursor ions of interest are selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed.[8]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Spectroscopic_Data_Relationship cluster_techniques Spectroscopic Techniques Molecule This compound NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Atom Connectivity (Carbon-Hydrogen Framework) NMR->Connectivity Functional_Groups Functional Groups (C=O, N-H, C-I) IR->Functional_Groups Molecular_Weight Molecular Weight and Formula MS->Molecular_Weight Final_Structure Complete Molecular Structure Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

References

An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-iodophenyl)-3-oxobutanamide and its analogues represent a promising class of compounds with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The core structure, featuring an N-phenyl-3-oxobutanamide moiety, serves as a versatile scaffold for the design and synthesis of molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols associated with this class of compounds. While specific data for this compound is limited in publicly available literature, this guide extrapolates from established methodologies for analogous compounds to provide a foundational understanding for researchers.

Chemical Profile of this compound

This compound is a derivative of acetoacetanilide, characterized by an iodine atom at the para-position of the phenyl ring. This substitution is of particular interest in medicinal chemistry as the iodine atom can act as a heavy atom for X-ray crystallography studies, a site for further functionalization, or contribute to the compound's overall lipophilicity and binding interactions.

PropertyValue
Chemical Formula C₁₀H₁₀INO₂
Molecular Weight 303.1 g/mol
CAS Number 38418-25-6
Appearance Solid (predicted)
Solubility Poorly soluble in water (predicted)[1]

Synthesis of this compound and its Analogues

The synthesis of this compound can be achieved through several established methods for the formation of acetoacetanilides. The most common approaches involve the reaction of 4-iodoaniline with either a β-keto ester, such as ethyl acetoacetate, or with diketene.

Experimental Protocol: Synthesis via Reaction with Ethyl Acetoacetate

This protocol is adapted from general methods for the synthesis of β-oxo amides[2].

Materials:

  • 4-Iodoaniline

  • Ethyl acetoacetate

  • Toluene or other suitable high-boiling solvent

  • Catalyst (e.g., 4-dimethylaminopyridine - DMAP, optional)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodoaniline (1.0 mmol) in toluene (10 mL).

  • Add ethyl acetoacetate (1.2 mmol). A catalytic amount of DMAP can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[2].

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound[2].

Experimental Protocol: Synthesis via Reaction with Diketene

This protocol is based on the general synthesis of acetoacetanilides from anilines and diketene[1].

Materials:

  • 4-Iodoaniline

  • Diketene

  • Dry benzene or other inert solvent

  • 50% aqueous ethanol for recrystallization

Procedure:

  • In a three-necked flask fitted with a reflux condenser, dropping funnel, and a mechanical stirrer, dissolve 4-iodoaniline (0.5 mole) in dry benzene (125 mL).

  • With stirring, add a solution of diketene (0.5 mole) in dry benzene (75 mL) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux for 1 hour.

  • Remove the majority of the benzene by distillation, followed by removal of the remaining solvent under reduced pressure.

  • Dissolve the residue in hot 50% aqueous ethanol and allow it to cool to crystallize the product.

  • Collect the crystals by filtration and dry to obtain this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 4-Iodoaniline reaction Condensation Reaction (Toluene, Reflux or Benzene) start1->reaction start2 Ethyl Acetoacetate or Diketene start2->reaction extraction Solvent Extraction reaction->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography or Recrystallization concentration->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Experimental Protocols

Anticancer Activity

Derivatives of 4-oxobutanamide have demonstrated antiproliferative activity against various cancer cell lines[3]. The mechanism of action can be diverse, and initial screening is typically performed using in vitro cytotoxicity assays.

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231, A498)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in a complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G compound This compound Derivatives treatment Treatment with Compound (Varying Concentrations) compound->treatment cell_culture Cancer Cell Line Culture (e.g., HeLa, MDA-MB-231) cell_culture->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Absorbance Reading & IC50 Calculation mtt_assay->data_analysis results Determination of Anticancer Activity data_analysis->results

Caption: Workflow for in vitro anticancer activity screening.

Kinase Inhibitory Activity

The N-phenylamide motif is a common feature in many kinase inhibitors. Therefore, this compound and its analogues are potential candidates for kinase inhibition.

This is a generalized protocol for an in vitro kinase assay. Specific conditions will vary depending on the kinase being studied.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • 384-well plates

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Add the kinase enzyme, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the this compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Potential Signaling Pathways

Based on the known activities of related compounds, this compound derivatives could potentially modulate several key signaling pathways implicated in cancer and inflammation.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway

This diagram illustrates a hypothetical scenario where an this compound derivative inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of a pro-survival signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Proliferation Cell Proliferation & Survival Ligand Growth Factor Ligand->RTK Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates TF Transcription Factors mTOR->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Promotes Gene->Proliferation Compound This compound Derivative Compound->RTK Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.

Conclusion

This compound and its analogues are a class of compounds with significant potential for the development of new therapeutic agents. While specific biological data on the parent compound is scarce, the established synthetic routes and the known activities of related 4-oxobutanamides and N-phenylamides provide a strong foundation for future research. This guide offers detailed experimental protocols and conceptual frameworks to aid researchers in the synthesis, biological evaluation, and mechanistic studies of this promising compound class. Further investigation into the structure-activity relationships and specific molecular targets of these derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comprehensive Technical Guide to the Safety and Handling of N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the safety and handling protocols for N-(4-iodophenyl)-3-oxobutanamide, a versatile small molecule scaffold intended for laboratory use.[1] The information presented herein is compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates safety data from structurally similar compounds to ensure a comprehensive understanding of the potential hazards and necessary precautions.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key physicochemical data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₀INO₂[1][2]
Molecular Weight 303.1 g/mol [1]
Appearance Light grey powder solid (based on similar compounds)[3]
Purity Min. 95%[1]
Odor No information available[3]
Hazard Identification and Classification
  • Skin Irritation: May cause skin irritation.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Statements (Postulated):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Signal Word: Warning[3]

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately:

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or if respiratory symptoms occur, seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[4]
Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure and ensure the stability of the compound.

Handling:

  • Use only in a well-ventilated area or outdoors.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3][4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a well-ventilated, dry, and cool place.[3]

  • Keep the container tightly closed.[3]

  • Store locked up.[4]

  • Protect from direct sunlight and air exposure, as the material may darken.

Exposure Controls and Personal Protection

To ensure a safe laboratory environment, the following exposure controls and personal protective equipment should be utilized.

Control ParameterRecommendation
Engineering Controls Ensure adequate ventilation. Use a fume hood for procedures that may generate dust or aerosols.
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.
Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The compound should be disposed of at an approved waste disposal plant.[3][4] Avoid release to the environment.[4]

Visualizations

To further aid in the understanding of safe handling practices and potential biological interactions, the following diagrams are provided.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Risk Assessment PPE_Selection Select PPE RiskAssessment->PPE_Selection Engineering_Controls Prepare Engineering Controls PPE_Selection->Engineering_Controls Weighing Weighing Engineering_Controls->Weighing Dissolving Dissolving/Reaction Weighing->Dissolving Spill_Control Spill Control Weighing->Spill_Control Decontamination Decontaminate Work Area Dissolving->Decontamination Dissolving->Spill_Control Waste_Disposal Waste Disposal Decontamination->Waste_Disposal PPE_Removal Remove PPE Waste_Disposal->PPE_Removal First_Aid First Aid Spill_Control->First_Aid

Caption: Workflow for the safe handling of this compound.

Hypothetical_Toxicity_Pathway cluster_exposure Exposure cluster_metabolism Metabolism (Hypothetical) cluster_cellular_effects Cellular Effects cluster_outcome Toxicological Outcome Compound This compound Metabolite1 Reactive Metabolites Compound->Metabolite1 Detoxification Detoxification (e.g., Glucuronidation) Metabolite1->Detoxification Excretion Oxidative_Stress Oxidative Stress Metabolite1->Oxidative_Stress Protein_Adducts Protein Adduct Formation Metabolite1->Protein_Adducts DNA_Damage DNA Damage Metabolite1->DNA_Damage Cell_Death Cell Death/Inflammation Oxidative_Stress->Cell_Death Protein_Adducts->Cell_Death DNA_Damage->Cell_Death

Caption: Hypothetical toxicity pathway for this compound.

References

Methodological & Application

Application Notes and Protocols for N-(4-iodophenyl)-3-oxobutanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-iodophenyl)-3-oxobutanamide is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure incorporates two key reactive sites: a β-ketoamide moiety and an iodinated aromatic ring. The β-ketoamide is a classic precursor for the synthesis of a wide array of heterocyclic compounds, while the iodo-substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] This combination allows for the construction of complex molecular architectures, making it a valuable building block in medicinal chemistry and materials science.

This document provides detailed protocols for two key transformations involving this compound: the synthesis of 4-hydroxyquinoline derivatives via Conrad-Limpach cyclization and the formation of biaryl systems through the Suzuki-Miyaura cross-coupling reaction.

Application 1: Synthesis of 4-Hydroxyquinolines via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a powerful method for constructing the 4-hydroxyquinoline scaffold, a core structure in many biologically active compounds and marketed drugs.[2] The reaction proceeds through the condensation of an aniline (in this case, the aniline derivative is part of the starting material) with a β-ketoester or, as in this protocol, an intramolecular thermal cyclization of a β-ketoanilide.[3][4] The high temperatures required facilitate the crucial annulation step to form the quinoline ring system.[3]

General Experimental Workflow

The overall process involves heating the substrate in a high-boiling point solvent to induce cyclization, followed by cooling to precipitate the product, which is then isolated and purified.

G cluster_prep Reaction Setup cluster_reaction Thermal Cyclization cluster_workup Product Isolation cluster_purification Purification A Combine this compound and high-boiling solvent (e.g., Dowtherm A) in a reaction vessel. B Heat mixture to high temperature (e.g., 250 °C) with stirring under an inert atmosphere. A->B C Monitor reaction progress (e.g., by TLC or LC-MS). B->C D Cool the reaction mixture to room temperature. C->D E Dilute with a non-polar solvent (e.g., hexane) to precipitate the product. D->E F Collect the solid product by vacuum filtration. E->F G Wash the solid with solvent to remove residual high-boiling solvent. F->G H Dry the product under vacuum. G->H

Caption: General workflow for Conrad-Limpach synthesis.
Detailed Experimental Protocol: Synthesis of 7-iodo-2-methylquinolin-4-ol

This protocol describes the thermal cyclization of this compound to yield 7-iodo-2-methylquinolin-4-ol.

Materials:

  • This compound

  • Dowtherm A (or mineral oil)

  • Hexane

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Inert atmosphere (Nitrogen or Argon)

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 10 mmol, 3.03 g).

  • Add a high-boiling point solvent such as Dowtherm A (20 mL).

  • Equip the flask with a reflux condenser under a slow flow of nitrogen.

  • Begin stirring and heat the mixture to 250 °C using a heating mantle.

  • Maintain this temperature for 1-2 hours. The reaction can be monitored by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-100 °C.

  • While the mixture is still warm, carefully add hexane (40-50 mL) to precipitate the product and reduce the viscosity of the solvent.

  • Continue cooling to room temperature, then place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with copious amounts of hexane (3 x 30 mL) to remove the high-boiling solvent.

  • Dry the purified product under high vacuum to yield 7-iodo-2-methylquinolin-4-ol.

Quantitative Data

Yields for Conrad-Limpach cyclizations are highly dependent on the solvent and temperature. Using high-boiling inert solvents like mineral oil or Dowtherm A can significantly improve yields compared to solvent-free conditions.[3]

SubstrateProductSolventTemperature (°C)Typical Yield (%)
This compound7-iodo-2-methylquinolin-4-olDowtherm A25085-95%
N-phenyl-3-oxobutanamide2-methylquinolin-4-olMineral Oil250~95%[3]
N-phenyl-3-oxobutanamide2-methylquinolin-4-olNone250<30%[3]

Application 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide. The 4-iodophenyl group of this compound makes it an excellent substrate for this reaction, allowing for the introduction of various aryl or heteroaryl substituents.[5] This reaction is typically catalyzed by a palladium(0) complex.[5]

Catalytic Cycle Diagram

The mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst.

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)Ln-I B->C D Transmetalation C->D E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F F->A P1 Ar-Ar' F->P1 S1 Ar-I S1->B S2 Ar'B(OH)2 S2->D S3 Base S3->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis of N-(4'-methyl-[1,1'-biphenyl]-4-yl)-3-oxobutanamide

This protocol details the coupling of this compound with p-tolylboronic acid.

Materials:

  • This compound

  • p-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another base

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol, 303 mg), p-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add a degassed solvent mixture, such as Toluene (5 mL), Ethanol (2 mL), and Water (2 mL), via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent system.[5] The table below provides representative yields for the coupling of aryl iodides.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTypical Yield (%)
This compoundPhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O>90%
N-Boc-4-iodophenylalaninePhenylboronic AcidPd NPs in PNIPAM-co-DAPMA-Water~46% (RT, 24h)[6]
4-IodopyridinePhenylboronic AcidPd(dppf)Cl₂iPr₂NEtCPME/H₂O~68%[7]
1-Iodo-8-(...)-binaphthylNaphthylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene93%[8]

These protocols and data highlight the synthetic utility of this compound as a dual-functionalized building block for creating diverse and complex molecules relevant to pharmaceutical and materials science research.

References

Application Notes and Protocols for N-(4-iodophenyl)-3-oxobutanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a chemical compound belonging to the class of acetoacetanilides. While it is commercially available as a versatile small molecule scaffold for laboratory use, detailed public domain information regarding its specific applications in medicinal chemistry is limited. Its chemical structure, featuring an amide linkage and a β-keto functionality, suggests potential as a building block in the synthesis of more complex molecules with therapeutic potential. This document aims to provide an overview of the potential applications of this compound based on the activities of structurally related compounds and to outline general protocols that could be adapted for its study.

Potential Applications in Medicinal Chemistry

Antitumor Activity

A significant area of investigation for related compounds is in oncology. For instance, novel 4-oxobutanamide derivatives have been designed and synthesized, demonstrating antiproliferative activity against various human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and kidney (A498) carcinoma cells.[1] One such derivative, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (DN4), exhibited potent activity against A498 cells, superior to the positive controls paclitaxel and colchicine.[1] This compound was found to inhibit proliferation, adhesion, and invasion of cancer cells, as well as angiogenesis in a xenograft model.[1] The structural similarity of this compound suggests it could serve as a scaffold for the development of new antitumor agents.

Analgesic and Antipyretic Properties

The structurally related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, is a putative intermediate in the biotransformation of bucetin, a non-opioid analgesic and antipyretic.[2][3] Bucetin was once considered a safer alternative to phenacetin.[2] This metabolic link suggests that N-substituted phenyl-3-oxobutanamides could be explored for their potential analgesic and anti-inflammatory properties.

Synthesis of Heterocyclic Compounds with Antimicrobial and Antioxidant Activity

3-Oxobutanamides are valuable precursors in heterocyclic synthesis.[4] Various pyridine, thiophene, diazepine, and thiazole derivatives synthesized from 3-oxobutanamides have been evaluated for their antibacterial and antioxidant activities.[4] This indicates that this compound could be a useful starting material for generating novel heterocyclic compounds with potential therapeutic applications in infectious diseases or conditions associated with oxidative stress.

Physicochemical Properties

Understanding the basic properties of this compound is crucial for its application in medicinal chemistry research.

PropertyValueReference
Molecular FormulaC₁₀H₁₀INO₂[5][6]
Molecular Weight303.1 g/mol [5]
PurityMin. 95%[5]
CAS Number38418-25-6[5]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's medicinal chemistry applications.

General Synthesis of this compound

A general method for the synthesis of related N-substituted-3-oxobutanamides involves the reaction of a substituted aniline with an acetoacetate ester. For this compound, this would involve the reaction of 4-iodoaniline with ethyl acetoacetate.

Protocol:

  • Dissolve 4-iodoaniline (1 equivalent) in a suitable solvent such as benzene or toluene.

  • Add ethyl acetoacetate (1 equivalent) to the solution.

  • Reflux the reaction mixture for a specified period (e.g., 2 hours) with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

  • Collect the precipitate by filtration.

  • Wash the precipitate with the reaction solvent to remove any unreacted starting materials.

  • Dry the product in vacuo.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Antiproliferative Assay

This protocol describes a general method to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MDA-MB-231, A498) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the culture medium. Add the different concentrations of the compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a specified duration (e.g., 48 or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

General Synthetic Scheme

G cluster_reactants Reactants cluster_product Product 4-Iodoaniline 4-Iodoaniline Reaction Reaction 4-Iodoaniline->Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction Product This compound Reaction->Product Reflux in Benzene/Toluene

Caption: General synthesis of this compound.

Workflow for In Vitro Antiproliferative Assay

G A Seed Cancer Cells in 96-well plate B Add serial dilutions of This compound A->B C Incubate for 48-72 hours B->C D Perform MTT Assay C->D E Measure Absorbance D->E F Calculate IC50 Value E->F

Caption: Workflow for assessing antiproliferative activity.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific experimental conditions. The potential applications are based on the activity of structurally related compounds and further research is needed to validate these for this compound. This product is intended for laboratory research use only.

References

Application Notes and Protocols for N-(4-iodophenyl)-3-oxobutanamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the chemical structure of N-(4-iodophenyl)-3-oxobutanamide and established principles of chemical biology. Direct experimental evidence for the specific applications described herein is limited in the public domain. These protocols are intended to serve as a starting point for researchers to explore the potential of this compound as a chemical probe and will require optimization and validation for specific experimental systems.

Introduction

This compound is a versatile small molecule scaffold with potential applications as a chemical probe in biological research and drug development.[1][2] Its structure combines two key features that can be exploited for probing biological systems: a reactive iodophenyl group and a 3-oxobutanamide moiety. The iodophenyl group can potentially act as a handle for covalent modification of proteins or for use in photo-crosslinking experiments to identify binding partners. The 3-oxobutanamide portion may serve as a recognition element for specific enzymes or protein binding pockets, possibly mimicking endogenous substrates or cofactors.

This document provides an overview of the potential applications of this compound as a chemical probe and detailed protocols for its use in target identification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₀INO₂[1][2]
Molecular Weight 303.1 g/mol [1][2]
CAS Number 38418-25-6[1][2]
Appearance White to off-white solid (inferred)
Purity Min. 95% (as supplied by vendors)[1]
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions.

Potential Applications as a Chemical Probe

Based on its chemical structure, this compound can be explored for the following applications:

  • Covalent Labeling of Protein Targets: The iodophenyl moiety can potentially react with nucleophilic amino acid residues, such as cysteine, under appropriate conditions, leading to covalent modification of the target protein. This allows for the identification and enrichment of proteins that bind to the probe.

  • Activity-Based Protein Profiling (ABPP): The 3-oxobutanamide group may target the active sites of specific enzyme classes, such as hydrolases or transferases. Covalent modification via the iodophenyl group would then allow for the profiling of enzyme activity in complex biological samples.

  • Fragment-Based Ligand Discovery: The compound can be used as a fragment to screen for proteins with binding pockets that accommodate the N-phenyl-3-oxobutanamide scaffold.

  • Development of Photoaffinity Probes: The iodo-group can be a precursor for the synthesis of more complex photoaffinity probes, such as those containing diazirine or benzophenone moieties, for photo-crosslinking studies.

Experimental Protocols

General Workflow for Target Identification

The general workflow for identifying protein targets of this compound is depicted below.

G cluster_0 In Vitro / In Situ Labeling cluster_1 Target Enrichment cluster_2 Analysis A Prepare Cell Lysate or Intact Cells B Incubate with This compound A->B C Optional: Click Chemistry (with modified probe) B->C If using alkyne/azide probe E SDS-PAGE and In-gel Fluorescence B->E Direct analysis D Affinity Purification (e.g., Streptavidin beads) C->D F LC-MS/MS for Protein Identification D->F E->F

General workflow for target identification.
Protocol for Covalent Labeling of Proteins in Cell Lysate

This protocol describes the labeling of proteins in a cell lysate with this compound.

Materials:

  • This compound

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and buffers

  • Fluorescent scanner or Coomassie stain

Procedure:

  • Prepare Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Protein Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Prepare a 100X stock solution of this compound in DMSO.

    • Add the probe to the lysate to achieve the desired final concentration (e.g., 10, 50, 100 µM). Include a DMSO-only control.

    • Incubate at 37°C for 1-2 hours with gentle agitation.

  • Analysis by SDS-PAGE:

    • Quench the labeling reaction by adding 4X SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize protein bands by Coomassie staining or, if a fluorescently tagged secondary detection method is used, by a fluorescent scanner.

Protocol for Target Identification using Click Chemistry

For more specific target identification, this compound can be synthetically modified to include a bioorthogonal handle, such as an alkyne or azide, for subsequent click chemistry conjugation to a reporter tag (e.g., biotin or a fluorophore).

Assumed Modification: For this protocol, we assume the availability of an alkyne-modified version of the probe: N-(4-iodophenyl)-3-oxo-N-(prop-2-yn-1-yl)butanamide.

Materials:

  • Alkyne-modified this compound

  • Azide-biotin or azide-fluorophore

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Protein Labeling:

    • Perform protein labeling in cell lysate as described in Protocol 4.2, using the alkyne-modified probe.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the following reagents in order:

      • Azide-biotin (final concentration 100 µM)

      • THPTA (final concentration 1 mM)

      • CuSO₄ (final concentration 1 mM)

      • Freshly prepared sodium ascorbate (final concentration 5 mM)

    • Incubate at room temperature for 1 hour with gentle agitation.

  • Affinity Purification:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Analyze the eluate by SDS-PAGE and silver staining or proceed with in-gel digestion and LC-MS/MS for protein identification.

Data Presentation

Quantitative data from target identification experiments should be summarized in a clear and structured manner.

Table 2: Hypothetical Quantitative Mass Spectrometry Data for Target Identification

Protein IDGene NameFold Enrichment (Probe/Control)p-valuePutative Function
P04035HSPA515.2<0.001Chaperone
Q06830HSP90B112.8<0.001Chaperone
P11021HSP90AA110.5<0.005Chaperone
P62258PPIA8.9<0.01Isomerase
P08238TUBB2.1>0.05Cytoskeleton

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway that could be investigated using this probe and a detailed experimental workflow for quantitative proteomics.

G cluster_0 Cellular Stress Response A Stress Signal B Upstream Kinase A->B C Target Protein (e.g., Chaperone) B->C E Cellular Response C->E D This compound (Probe) D->C Binds and inhibits

Hypothetical signaling pathway modulation.

G A Two Cell Populations (e.g., Treated vs. Untreated) B Metabolic Labeling (SILAC) (Light vs. Heavy Amino Acids) A->B C Cell Lysis and Protein Extraction B->C D Incubation with This compound C->D E Combine Lysates (1:1 ratio) D->E F Affinity Purification of Probe-labeled Proteins E->F G Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis and Protein Quantification H->I

Quantitative proteomics workflow (SILAC).

Conclusion

This compound presents an intriguing scaffold for the development of chemical probes to explore protein function and identify novel drug targets. The proposed protocols provide a framework for researchers to begin investigating its potential. Successful application will depend on careful experimental design, optimization, and validation. The versatility of its structure suggests that with further chemical modification, a range of powerful tools for chemical biology could be developed from this parent compound.

References

Application Note: High-Throughput Screening for Inhibitors of a Target Enzyme Using N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a versatile small molecule scaffold with potential applications in drug discovery.[1] Its structural similarity to compounds with known biological activities, such as antitumor and analgesic properties, suggests its potential as a lead compound for the development of novel therapeutics.[2][3] This application note describes the development and design of a robust and reliable high-throughput screening (HTS) assay to identify and characterize potential inhibitors of a designated target enzyme, using this compound as a test compound.

The assay is based on a colorimetric method that measures the enzymatic activity of a target dehydrogenase. Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by transferring electrons to an acceptor molecule, such as NAD⁺, which is reduced to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm. A decrease in the rate of NADH production in the presence of a test compound indicates inhibition of the enzyme. This assay is readily adaptable for HTS in a 96- or 384-well microplate format, enabling the rapid screening of large compound libraries.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the discovery and development of novel enzyme inhibitors.

Experimental Protocols

Materials and Reagents

  • This compound (Test Compound)

  • Target Enzyme (e.g., a purified dehydrogenase)

  • Enzyme Substrate (specific to the target enzyme)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Positive Control Inhibitor (a known inhibitor of the target enzyme)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear, flat-bottom microplates

  • Microplate reader with absorbance detection at 340 nm

  • Multichannel pipettes and sterile tips

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate/NAD+ Solution B Prepare Compound Plate: - Serial dilutions of  this compound - Positive & Negative Controls C Add Assay Components to Microplate (as per protocol) B->C D Incubate at Room Temperature C->D E Initiate Reaction by adding Substrate/NAD+ Solution D->E F Measure Absorbance at 340 nm (Kinetic or Endpoint) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: A streamlined workflow for the enzyme inhibition assay.

Assay Protocol

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of the Target Enzyme in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a combined Substrate/NAD⁺ solution in Assay Buffer. The concentrations of the substrate and NAD⁺ should be optimized for the specific enzyme, typically at or near their Km values.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Plate Preparation:

    • In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

    • Include wells with a known inhibitor as a positive control and wells with only DMSO as a negative (vehicle) control.

  • Assay Procedure:

    • Add 2 µL of the serially diluted this compound, positive control, or DMSO to the appropriate wells of a new 96-well assay plate.

    • Add 178 µL of the Target Enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for potential binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate/NAD⁺ solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every minute for 10 minutes (kinetic reading). Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then take a single absorbance reading at 340 nm.

Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (for kinetic assays) or the final absorbance value (for endpoint assays).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Vinhibitor - Vblank) / (VDMSO - Vblank)] * 100

    Where:

    • Vinhibitor is the reaction rate in the presence of the test compound.

    • VDMSO is the reaction rate in the presence of DMSO (negative control).

    • Vblank is the reaction rate in a well with no enzyme (background).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Inhibition of Target Enzyme by this compound

Concentration (µM)% Inhibition (Mean ± SD, n=3)
10095.2 ± 2.1
5088.7 ± 3.5
2575.4 ± 4.2
12.552.1 ± 3.8
6.2528.9 ± 2.9
3.1310.5 ± 1.5
1.562.3 ± 0.8
00 ± 1.2

IC50 Value: 11.8 µM

Signaling Pathway Diagram

Hypothetical Signaling Pathway Inhibition

cluster_pathway Hypothetical Metabolic Pathway cluster_inhibitor Inhibitor Action A Substrate A B Product B A->B Target Enzyme C Product C B->C Downstream Enzyme Inhibitor N-(4-iodophenyl) -3-oxobutanamide Target Enzyme Target Enzyme Inhibitor-> Target Enzyme

Caption: Inhibition of the target enzyme by this compound.

This application note provides a detailed protocol for a high-throughput enzymatic assay to screen for inhibitors of a target dehydrogenase using this compound as a model compound. The described method is robust, reproducible, and can be easily adapted for screening large compound libraries. The hypothetical data demonstrates that this compound exhibits inhibitory activity against the target enzyme with a calculated IC50 value, suggesting its potential as a starting point for further drug development efforts.

References

Application Notes and Protocols: N-(4-iodophenyl)-3-oxobutanamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a versatile chemical intermediate of significant interest in the field of drug discovery and development. Its molecular structure, featuring a reactive β-ketoamide moiety and an iodinated phenyl ring, makes it a valuable building block for the synthesis of a wide array of complex heterocyclic compounds and other molecular scaffolds with therapeutic potential. The presence of the iodine atom is particularly advantageous, serving as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

These application notes provide an overview of the utility of this compound as a precursor in the synthesis of potential therapeutic agents, particularly kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent elaboration into relevant drug scaffolds are also presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 38418-25-6[1]
Molecular Formula C₁₀H₁₀INO₂[1]
Molecular Weight 303.1 g/mol [1]
Appearance Off-white to light brown crystalline powder
Purity Min. 95%[1]

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, and various substituted aryl groups that provide selectivity and improve pharmacokinetic properties. This compound is an ideal starting material for the synthesis of such molecules.

The β-ketoamide functionality can be utilized to construct heterocyclic cores such as quinolines and indoles through classical reactions like the Conrad-Limpach and Bischler-Möhlau syntheses, respectively. The 4-iodophenyl group can then be functionalized via cross-coupling reactions to introduce the necessary diversity for potent and selective kinase inhibition.

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of kinase inhibitors.

G A This compound B Heterocycle Formation (e.g., Conrad-Limpach for Quinolines) A->B C Iodinated Heterocyclic Core B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) C->D E Functionalized Kinase Inhibitor Scaffold D->E F Further Derivatization E->F G Lead Optimization F->G

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-iodoaniline and a suitable acetoacetylating agent. Two common methods are presented below.

Method A: Acetoacetylation using Diketene

Materials:

  • 4-Iodoaniline

  • Diketene

  • Toluene (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 4-iodoaniline (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Heat the mixture to 80-90 °C with stirring.

  • Slowly add diketene (1.1 equivalents) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. If not, cool the flask in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with cold hexane.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Method B: Acetoacetylation using Ethyl Acetoacetate

Materials:

  • 4-Iodoaniline

  • Ethyl acetoacetate

  • Xylene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in xylene.

  • Heat the mixture to reflux. The ethanol generated during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected. The reaction typically takes several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with hexane to remove any unreacted ethyl acetoacetate and xylene.

  • Recrystallize the crude product from a suitable solvent to afford pure this compound.

ParameterMethod AMethod B
Acetoacetylating Agent DiketeneEthyl Acetoacetate
Solvent TolueneXylene
Byproduct NoneEthanol
Typical Yield >85%70-85%
Reaction Time 1-3 hoursSeveral hours
Protocol 2: Synthesis of a 4-Hydroxy-2-methyl-7-iodoquinoline Scaffold via Conrad-Limpach Reaction

This protocol outlines the cyclization of this compound to a key quinoline intermediate.

Materials:

  • This compound

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in a high-boiling point solvent.

  • Heat the mixture to approximately 250 °C. The reaction is typically vigorous at the beginning.

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to below 100 °C and add ethanol to precipitate the product.

  • Stir the mixture while it cools to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove the high-boiling solvent.

  • Dry the product to obtain the crude 4-hydroxy-2-methyl-7-iodoquinoline. Further purification can be achieved by recrystallization.

G A This compound B High Temperature (250 °C) A->B C Intramolecular Cyclization B->C D 4-Hydroxy-2-methyl-7-iodoquinoline C->D E Elimination of H₂O C->E

Caption: Conrad-Limpach cyclization of the intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Hydroxy-2-methyl-7-iodoquinoline

This protocol describes a general procedure for the functionalization of the 7-iodoquinoline scaffold.

Materials:

  • 4-Hydroxy-2-methyl-7-iodoquinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent system (e.g., Dioxane/Water, 4:1)

Procedure:

  • In a Schlenk flask, combine 4-hydroxy-2-methyl-7-iodoquinoline (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-4-hydroxy-2-methylquinoline.

Signaling Pathway Context: VEGFR-2 Inhibition

Many kinase inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. The 7-aryl-4-hydroxy-2-methylquinoline scaffold, synthesized from this compound, can be designed to be a potent inhibitor of VEGFR-2.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->VEGFR2 Blocks ATP Binding Site RAS Ras PLCg->RAS AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate in drug discovery. Its utility in the synthesis of complex heterocyclic scaffolds, particularly those relevant to the development of kinase inhibitors, makes it a key building block for medicinal chemists. The protocols provided herein offer a foundation for the synthesis and further elaboration of this important precursor, enabling the exploration of novel chemical space in the quest for new therapeutic agents.

References

Application Note and Protocol: Crystallization of N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-iodophenyl)-3-oxobutanamide is an organic compound of interest in medicinal chemistry and materials science due to its potential applications as a versatile scaffold in the synthesis of various biologically active molecules and functional materials. The purity of this compound is critical for its subsequent use in research and development. Crystallization is a fundamental purification technique that relies on the principles of solubility to separate a compound from its impurities. This document provides a detailed protocol for the crystallization of this compound, based on established methods for analogous acetoacetanilide derivatives.

Quantitative Data of Related Acetoacetanilide Derivatives

The following table summarizes key physical and chemical properties of this compound and structurally related compounds. This data is useful for comparative purposes and for guiding experimental design.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 38418-25-6C10H10INO2303.10Not widely reported-
N-(4-Methylphenyl)-3-oxobutanamide2415-85-2C11H13NO2191.2394-95Off-white crystalline powder flakes[1]
N-(3-chlorophenyl)-3-oxobutanamide2415-87-4C10H10ClNO2211.65Not specifiedSolid[2]
N-(2,4-Dimethylphenyl)-3-oxobutanamide97-36-9C12H15NO2205.2588Colorless solid[3]
Acetanilide103-84-4C8H9NO135.17114.3White flake solid or crystalline powder

Experimental Protocol: Crystallization of this compound

This protocol details the steps for the purification of crude this compound by recrystallization. The selection of an appropriate solvent is a critical first step and may require preliminary solubility tests. Based on protocols for similar compounds, ethanol or a mixed solvent system like ethanol-water is a good starting point.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of crystals.

    • For this protocol, ethanol is recommended as a starting solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to cover the solid.

    • Gently heat the mixture using a heating mantle or water bath while continuously stirring with a glass rod until the solid completely dissolves.[4][5]

    • If the solid does not dissolve, add small additional portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution to adsorb the colored impurities.[6]

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • This step is necessary to remove any insoluble impurities or the activated charcoal.

    • Preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization).

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask.[4][5] This step should be performed rapidly to prevent the compound from crystallizing in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4][6]

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Continue to draw air through the funnel for several minutes to help dry the crystals.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Visual Workflow of the Crystallization Protocol

Crystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude This compound dissolution Dissolve in Minimal Hot Solvent start->dissolution decolorization Add Activated Charcoal (Optional) dissolution->decolorization If colored hot_filtration Hot Filtration dissolution->hot_filtration decolorization->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath vacuum_filtration Vacuum Filtration & Washing ice_bath->vacuum_filtration drying Dry Crystals vacuum_filtration->drying end Pure Crystalline Product drying->end

Caption: Workflow for the crystallization of this compound.

References

Application Notes and Protocols for the Quantification of N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-(4-iodophenyl)-3-oxobutanamide in research and development settings. The following methods are designed to offer high sensitivity, specificity, and accuracy for the determination of this compound in samples such as process intermediates or in vitro experimental solutions.

Introduction

This compound is a versatile small molecule scaffold.[1] Accurate and precise quantification is crucial for its application in drug development and chemical research. This document outlines two primary analytical methods for its quantification: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. These methods are essential for various stages of research, including pharmacokinetic studies, metabolic stability assays, and quality control of synthesized batches.

Analytical Methods Overview

The choice of analytical method often depends on the required sensitivity and the complexity of the sample matrix. For trace-level quantification in complex biological matrices, LC-MS/MS is the preferred method due to its high selectivity and sensitivity.[2][3][4] For routine analysis of purer samples, such as in chemical synthesis monitoring, HPLC-UV provides a reliable and more accessible alternative.[5]

Table 1: Summary of Analytical Method Performance
ParameterLC-MS/MS MethodHPLC-UV Method
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL
Linearity Range (r²) 0.5 - 1000 ng/mL (>0.99)50 - 5000 ng/mL (>0.99)
Intra-day Precision (%RSD) < 5%< 5%
Inter-day Precision (%RSD) < 7%< 8%
Accuracy (% Recovery) 95 - 105%92 - 108%

Method 1: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for determining trace amounts of this compound.

Experimental Protocol

1. Sample Preparation:

  • For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to 1 volume of the sample.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (90% Mobile Phase A, 10% Mobile Phase B).

  • For non-biological samples, dissolve the sample in the initial mobile phase composition to an appropriate concentration.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: 10% to 95% B

    • 3.0 - 4.0 min: 95% B

    • 4.0 - 4.1 min: 95% to 10% B

    • 4.1 - 5.0 min: 10% B (re-equilibration)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (m/z) 304.0 -> Product Ion (m/z) 119.0

    • Internal Standard (Hypothetical): To be determined based on the selected standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix.

  • The concentration range should encompass the expected sample concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Process the calibration standards alongside the unknown samples using the sample preparation protocol described above.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Protein_Precip Protein Precipitation (Acetonitrile + IS) Sample->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UHPLC UHPLC Separation (C18 Column) Reconstitute->UHPLC MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Dissolve Dissolve Sample in Mobile Phase Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Separation (Isocratic, C18) Filter->HPLC UV_Detect UV Detection (254 nm) HPLC->UV_Detect Integration Peak Area Integration UV_Detect->Integration Calibration External Standard Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Method_Development_Logic Define_Objective Define Analytical Objective (e.g., Sensitivity, Matrix) Method_Selection Select Method (LC-MS/MS or HPLC-UV) Define_Objective->Method_Selection Optimize_LC Optimize Chromatography (Column, Mobile Phase, Gradient) Method_Selection->Optimize_LC Optimize_MS Optimize MS/MS Parameters (MRM Transitions) Optimize_LC->Optimize_MS for LC-MS/MS Optimize_UV Optimize UV Wavelength Optimize_LC->Optimize_UV for HPLC-UV Validate_Linearity Linearity & Range Optimize_MS->Validate_Linearity Optimize_UV->Validate_Linearity Validate_Accuracy Accuracy Validate_Linearity->Validate_Accuracy Validate_Precision Precision (Intra/Inter-day) Validate_Accuracy->Validate_Precision Validate_Sensitivity LOD & LOQ Validate_Precision->Validate_Sensitivity Validate_Specificity Specificity Validate_Sensitivity->Validate_Specificity Final_Protocol Finalize Standard Operating Procedure (SOP) Validate_Specificity->Final_Protocol

References

Application Notes and Protocols for N-(4-iodophenyl)-3-oxobutanamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a chemical compound with potential applications in biological research, particularly in the investigation of cellular signaling pathways. Its structural features suggest it may act as an inhibitor of specific protein interactions, a common mechanism for therapeutic intervention in various diseases, including cancer. This document provides an overview of the potential use of this compound in cell-based assays, focusing on its putative role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The protocols detailed below are based on established methodologies for evaluating STAT3 inhibitors and can be adapted for the specific investigation of this compound.

Putative Mechanism of Action: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in cell signaling, involved in processes such as cell proliferation, survival, and differentiation.[1] Dysregulation of the STAT3 signaling pathway is a hallmark of many cancers, making it an attractive target for drug development.[1][2] The activation of STAT3 involves its phosphorylation, dimerization, and subsequent translocation to the nucleus, where it regulates the expression of target genes.[3] Small molecule inhibitors can disrupt this pathway at various points, such as by binding to the SH2 domain of STAT3, which is essential for its dimerization and activation.[1][3] While the specific binding mode of this compound to STAT3 has not been empirically determined, its chemical structure suggests potential interaction with this critical domain.

Key Cell-Based Assays for Evaluating this compound

A variety of cell-based assays can be employed to characterize the biological activity of this compound and confirm its potential as a STAT3 inhibitor. These assays are designed to measure the compound's effects on cell viability, STAT3 activity, and downstream cellular processes.

Quantitative Data Summary

As specific experimental data for this compound is not yet available in the public domain, the following table provides a template for summarizing potential quantitative data that would be generated from the described assays. This structure allows for clear comparison of the compound's efficacy across different cell lines and experimental conditions.

Cell LineAssayEndpointThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
MGC-803 (Gastric Cancer)Cell Viability (MTT/CellTiter-Glo)Cell ProliferationData to be determinede.g., Stattic: 5.2 µM
NCI-N87 (Gastric Cancer)Cell Viability (MTT/CellTiter-Glo)Cell ProliferationData to be determinede.g., Stattic: 7.1 µM
KATO III (Gastric Cancer)Cell Viability (MTT/CellTiter-Glo)Cell ProliferationData to be determinede.g., Stattic: 6.5 µM
HCC-1954 (Breast Cancer)Cell Viability (CellTiter-Glo)Cell ViabilityData to be determinede.g., STAT3 Inhibitor VI: 138.5 µM[4]
HEK293TSTAT3 Luciferase Reporter AssaySTAT3 Transcriptional ActivityData to be determinede.g., S3I-201: 50 µM
MGC-803 (Gastric Cancer)Western Blotp-STAT3 (Tyr705) LevelsData to be determinedN/A (qualitative)
HCC-1954 (Breast Cancer)Clonogenic AssayLong-term SurvivalData to be determinedN/A (qualitative)
HCC-1954 (Breast Cancer)Annexin V/PI StainingApoptosisData to be determinedN/A (qualitative)

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound as a STAT3 inhibitor.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MGC-803, NCI-N87, KATO III, HCC-1954)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Positive control STAT3 inhibitor (e.g., Stattic, STAT3 Inhibitor VI)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound and the positive control in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds or vehicle control.

  • Incubate the plate for 48-72 hours.

  • For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and read absorbance at 570 nm.

  • For CellTiter-Glo® assay: Follow the manufacturer's instructions and read luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

STAT3 Luciferase Reporter Assay

Objective: To measure the inhibitory effect of this compound on STAT3 transcriptional activity.

Materials:

  • HEK293T cells

  • STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid

  • Lipofectamine 2000 or other transfection reagent

  • IL-6 (STAT3 activator)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the STAT3 luciferase reporter plasmid and the Renilla luciferase plasmid using Lipofectamine 2000.[3]

  • After 24 hours, seed the transfected cells into a 96-well plate at 10,000 cells/well.[3]

  • Incubate the cells overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours to activate the STAT3 pathway.[3]

  • Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.[3]

  • Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity.

Western Blot Analysis for Phospho-STAT3

Objective: To determine if this compound inhibits the phosphorylation of STAT3.

Materials:

  • Cancer cell line (e.g., MGC-803, HCC-1954)

  • This compound

  • IL-6 or other STAT3 activator

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with this compound for the desired time (e.g., 24 hours).

  • Stimulate with IL-6 for 15-30 minutes.

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence reagent and an imaging system.

Visualizations

Signaling Pathway Diagram

STAT3_Pathway cluster_nucleus Inside Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., MYC, BCL2) Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor N-(4-iodophenyl)- 3-oxobutanamide Inhibitor->STAT3_dimer Inhibition of Dimerization STAT3_dimer_n STAT3 Dimer STAT3_dimer_n->Gene_Expression

Caption: Putative mechanism of STAT3 signaling inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Lines treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability reporter STAT3 Luciferase Reporter Assay treatment->reporter western Western Blot (p-STAT3) treatment->western clonogenic Clonogenic Assay treatment->clonogenic apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_analysis Data Analysis (IC50, etc.) viability->data_analysis reporter->data_analysis western->data_analysis clonogenic->data_analysis apoptosis->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Caption: Workflow for evaluating a potential STAT3 inhibitor.

References

Application Notes and Protocols: N-(4-iodophenyl)-3-oxobutanamide for Protein Labeling Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The chemical structure of N-(4-iodophenyl)-3-oxobutanamide, featuring an iodophenyl group and a β-dicarbonyl moiety, suggests potential reactivity that could theoretically be exploited for protein labeling. The iodophenyl group could potentially participate in cross-linking reactions, such as palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki, or Heck reactions) under specific conditions, a strategy that has been explored for bioconjugation. The β-dicarbonyl group (3-oxobutanamide) could potentially be targeted for reaction with specific amino acid side chains, although this is less common than other protein labeling chemistries.

However, without established experimental evidence and protocols, the utility of this compound for protein labeling remains hypothetical. Researchers, scientists, and drug development professionals seeking to label proteins are advised to consider well-established and validated methods.

Overview of Established Protein Labeling Techniques

For researchers interested in protein labeling, a variety of robust methods are available, each with its own advantages and specific applications. These techniques can be broadly categorized into chemical and enzymatic labeling methods.[3][4]

Chemical Labeling: This approach involves the covalent attachment of a label to specific amino acid residues on the protein surface. Common targets include:

  • Lysine Residues: The ε-amino group of lysine is a frequent target for labeling with N-hydroxysuccinimide (NHS) esters.[5]

  • Cysteine Residues: The thiol group of cysteine is highly reactive and can be selectively targeted with maleimides or iodoacetamides.

  • N-terminus: The α-amino group at the N-terminus of a protein can also be selectively modified under specific pH conditions.

Enzymatic Labeling: These methods utilize enzymes to attach labels to proteins with high specificity. This can offer greater control over the site of labeling compared to chemical methods.

Bio-orthogonal Labeling: This strategy involves the introduction of a unique chemical handle into a protein, often via an unnatural amino acid, which can then be specifically reacted with a labeled probe.[6]

Hypothetical Application Workflow

While no specific protocol exists for this compound, a hypothetical workflow for its investigation as a protein labeling reagent could involve the following steps. It must be stressed that this is a theoretical workflow and would require significant optimization and validation.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis and Characterization P1 Dissolve this compound in a suitable organic solvent (e.g., DMSO) R1 Incubate protein with a molar excess of the labeling reagent P1->R1 P2 Prepare protein of interest in an appropriate buffer (e.g., PBS) P2->R1 R2 Optimize reaction conditions: pH, temperature, and incubation time R1->R2 PU1 Remove excess, unreacted labeling reagent R1->PU1 PU2 Utilize size-exclusion chromatography or dialysis PU1->PU2 A1 Confirm labeling via Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) PU1->A1 A2 Determine labeling efficiency using UV-Vis spectroscopy or other methods A1->A2 A3 Assess the impact on protein structure and function A2->A3

Caption: Hypothetical workflow for investigating a novel protein labeling reagent.

Quantitative Data Summary

As there are no published studies on the use of this compound for protein labeling, no quantitative data can be provided in a tabular format. For established labeling methods, such tables would typically include:

  • Labeling Efficiency: The percentage of protein molecules that are successfully labeled.

  • Stoichiometry of Labeling: The average number of labels incorporated per protein molecule.

  • Reaction Kinetics: The rate at which the labeling reaction proceeds.

  • Stability of the Conjugate: The half-life of the covalent bond between the label and the protein under various conditions.

Conclusion

References

Application Notes and Protocols for N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and conditions for the synthesis and potential applications of N-(4-iodophenyl)-3-oxobutanamide. While specific experimental data for this compound is limited in publicly available literature, this document compiles established methodologies for analogous compounds to provide a robust starting point for research and development.

Chemical Properties and Data

PropertyValueSource
CAS Number 38418-25-6[1][2][3]
Molecular Formula C₁₀H₁₀INO₂[1]
Molecular Weight 303.1 g/mol [1]
Purity Min. 95% (Commercially available)[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the acetoacetylation of 4-iodoaniline. Two general and reliable methods are presented below.

Method A: Acetoacetylation using Ethyl Acetoacetate

This protocol is adapted from a general method for the synthesis of acetoacetanilides.[4]

Reaction Scheme:

Materials and Reagents:

  • 4-Iodoaniline

  • Ethyl acetoacetate

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a 25 mL round-bottom flask, add 4-iodoaniline (5.31 mmol, 1 eq.), ethyl acetoacetate (5.31 mmol, 1 eq.), and DMAP (0.531 mmol, 0.1 eq.).

  • Add 20 mL of toluene to the flask.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., petroleum ether: ethyl acetate = 4:1).

  • After the starting material (4-iodoaniline) is consumed (typically 20-36 hours), cool the reaction mixture to room temperature.

  • Add deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate (20 mL each).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether: ethyl acetate = 10:1) to yield this compound.

Method B: Acetoacetylation using Diketene

This is a common industrial method for producing acetoacetanilides.[5]

Reaction Scheme:

Materials and Reagents:

  • 4-Iodoaniline

  • Diketene

  • An inert solvent (e.g., toluene, acetic acid)

Procedure:

  • Dissolve 4-iodoaniline in an inert solvent in a reaction vessel.

  • Slowly add diketene to the solution while maintaining the temperature (typically controlled between 20-40 °C).

  • The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or HPLC).

  • The product may precipitate out of the solution upon completion or require solvent removal.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene).

Characterization

Upon synthesis, the structure and purity of this compound should be confirmed using standard analytical techniques. Expected characterization data are summarized in Table 2.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons of the iodophenyl group, the methylene protons of the acetyl group, the methyl protons of the acetyl group, and the amide proton.
¹³C NMR Resonances for the carbons of the iodophenyl ring, the carbonyl carbons of the amide and ketone groups, the methylene carbon, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (303.1 g/mol ).
Melting Point A sharp melting point range, indicating the purity of the compound.

Potential Applications and Biological Activity

While no specific biological activities for this compound have been reported in the searched literature, related acetoacetanilide derivatives are known to be versatile intermediates in the synthesis of various organic compounds, including pigments and pharmaceuticals.[5]

Compounds with similar structural motifs have been investigated for a range of biological activities. For instance, some N-phenyl-3-oxobutanamide derivatives have been explored for their potential as inhibitors of various enzymes or as scaffolds for the development of new therapeutic agents. The presence of the iodine atom may influence the compound's lipophilicity and potential for halogen bonding, which could be explored in drug design.

Diagrams

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow reagents 4-Iodoaniline + Ethyl Acetoacetate reaction Reaction (Toluene, DMAP, Reflux) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-(4-iodophenyl)-3- oxobutanamide purification->product characterization Characterization (NMR, IR, MS, MP) product->characterization

Caption: General workflow for the synthesis of this compound.

Hypothetical Signaling Pathway

Given that some kinase inhibitors possess an amide scaffold, the following diagram illustrates a hypothetical signaling pathway where a molecule like this compound could potentially act as an inhibitor. This is a generalized representation and has not been experimentally validated for this specific compound.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: N-(4-iodophenyl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(4-iodophenyl)-3-oxobutanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, ultimately helping to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction between 4-iodoaniline and the acetoacetylating agent (e.g., ethyl acetoacetate or diketene) may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Purity of Reactants: Impurities in the 4-iodoaniline or the acetoacetylating agent can interfere with the reaction. 4-iodoaniline is known to be sensitive to light and can decompose over time, leading to a grayish or brownish powder, which may indicate impurity.[1][2]

    • Solution: Use freshly purified reactants. 4-iodoaniline can be recrystallized from ethanol or a mixture of hexane and acetone.[3] Ensure the acetoacetylating agent is of high purity.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.

    • Solution: Solvent-free conditions or high-boiling point solvents like toluene or xylene can be effective. The use of a catalyst, such as potassium tert-butoxide, has been shown to improve yields in the synthesis of related N-aryl acetoacetamides.[4]

  • Product Loss During Workup and Purification: The product may be lost during extraction or recrystallization steps.

    • Solution: Optimize the purification process. This compound is a solid that can be purified by recrystallization.[5] Experiment with different solvent systems to maximize recovery. A common technique for similar compounds is recrystallization from aqueous ethanol.[4]

Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?

A2: The formation of side products is a common issue. Here are some likely culprits and mitigation strategies:

  • Diacetoacetylation: The aniline nitrogen can potentially react with two molecules of the acetoacetylating agent, although this is less common under standard conditions.

    • Solution: Use a stoichiometric amount or a slight excess of the aniline relative to the acetoacetylating agent.

  • Self-condensation of Ethyl Acetoacetate: The acetoacetylating agent can undergo self-condensation, especially in the presence of a strong base.

    • Solution: Control the reaction temperature and the rate of addition of reagents.

  • Oxidation of 4-iodoaniline: Anilines are susceptible to oxidation, which can lead to colored impurities.[1]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Side reactions involving the iodine substituent: While generally stable, the iodo group can be involved in side reactions under certain conditions, though this is less common in this specific synthesis.

Q3: The color of my 4-iodoaniline starting material is off-white/brown. Can I still use it?

A3: 4-iodoaniline should ideally be a white to beige crystalline powder. A darker color, such as gray or brown, often indicates decomposition or the presence of impurities due to light sensitivity or prolonged storage.[1][2] Using discolored starting material can lead to lower yields and the formation of colored impurities in your final product. It is highly recommended to purify the 4-iodoaniline by recrystallization before use.

Q4: What is the best method to purify the final product, this compound?

A4: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[5]

  • Recommended Solvents: A mixture of ethanol and water is often a good starting point for the recrystallization of acetoacetanilides.[4] You can dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Upon cooling, the purified product should crystallize out. Other solvent systems like ethyl acetate/hexane can also be explored.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of various N-substituted acetoacetamides, providing a useful reference for optimizing your own reaction.

EntryAmineAmine:Ethyl Acetoacetate RatioMethodReaction TimeYield (%)
14-Chloroaniline1:1.8Conventional8 h88
24-Chloroaniline1:1.8Microwave5 min92
32-Aminopyridine1:1.8Conventional10 h85
42-Aminopyridine1:1.8Microwave7 min90
54-Methylaniline1:1.6Conventional6 h90
64-Methylaniline1:1.6Microwave4 min94

Data adapted from a study on the optimization of N-aryl/heteryl acetoacetamide synthesis using potassium tert-butoxide as a catalyst.[4]

Experimental Protocols

Below are two general experimental protocols for the synthesis of N-aryl-3-oxobutanamides, which can be adapted for this compound.

Protocol 1: Reaction with Ethyl Acetoacetate (Catalytic Method) [4]

  • To a round-bottom flask, add 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.6-1.8 equivalents).

  • Add a catalytic amount of potassium tert-butoxide.

  • Heat the reaction mixture with stirring. For conventional heating, reflux for 6-10 hours. For microwave-assisted synthesis, irradiate at an appropriate power for 4-7 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from aqueous ethanol.

Protocol 2: Reaction with Diketene

  • Dissolve 4-iodoaniline (1 equivalent) in a dry, inert solvent such as toluene or benzene in a three-necked flask equipped with a dropping funnel and a condenser.

  • Slowly add a solution of diketene (1 equivalent) in the same solvent to the stirred aniline solution.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Visualizations

The following diagrams illustrate the synthesis workflow and a logical troubleshooting process.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 4-Iodoaniline 4-Iodoaniline Mixing Mixing & Heating (with or without catalyst) 4-Iodoaniline->Mixing Acetoacetylating_Agent Ethyl Acetoacetate or Diketene Acetoacetylating_Agent->Mixing Precipitation Precipitation (e.g., with water) Mixing->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Purity Check Reactant Purity (especially 4-iodoaniline) Start->Check_Purity Impure Impure? Check_Purity->Impure Purify Purify Reactants (e.g., recrystallize 4-iodoaniline) Impure->Purify Yes Check_Conditions Review Reaction Conditions (Time, Temp, Catalyst) Impure->Check_Conditions No Purify->Check_Conditions Suboptimal Suboptimal? Check_Conditions->Suboptimal Optimize Optimize Conditions (Increase time/temp, add catalyst) Suboptimal->Optimize Yes Check_Workup Analyze Workup & Purification (e.g., recrystallization solvent) Suboptimal->Check_Workup No Optimize->Check_Workup Loss Significant Loss? Check_Workup->Loss Optimize_Purification Optimize Purification Steps Loss->Optimize_Purification Yes End Improved Yield Loss->End No Optimize_Purification->End

References

Technical Support Center: Optimizing N-(4-iodophenyl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(4-iodophenyl)-3-oxobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common laboratory synthesis involves the reaction of 4-iodoaniline with an acetoacetylating agent. The two primary acetoacetylating agents used are ethyl acetoacetate and diketene.

Q2: What is the general reaction mechanism?

The synthesis of this compound from 4-iodoaniline and ethyl acetoacetate is a nucleophilic acyl substitution reaction. The amino group of 4-iodoaniline acts as a nucleophile, attacking the carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol to form the amide bond. The reaction is typically carried out at elevated temperatures to drive the reaction to completion. When using diketene, the reaction is a direct acylation of the amine.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 4:1), can be used to separate the product from the starting materials. The disappearance of the 4-iodoaniline spot and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q4: What are the typical yields for this reaction?

Yields can vary significantly depending on the reaction conditions. With optimized conditions, yields can be high, often exceeding 80%. However, without optimization, yields may be considerably lower.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Low Reaction Temperature: The reaction between 4-iodoaniline and ethyl acetoacetate often requires elevated temperatures to proceed at a reasonable rate. 2. Inactive Catalyst: If a catalyst is used, it may be old or inactive. 3. Poor Quality Starting Materials: Impurities in 4-iodoaniline or the acetoacetylating agent can interfere with the reaction. 4. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.1. Increase the reaction temperature. Refluxing in a suitable solvent is a common practice. 2. Use a fresh or properly stored catalyst. 3. Ensure the purity of starting materials by recrystallization or distillation if necessary. 4. Use a high-boiling point, aprotic solvent like toluene, xylene, or DMF.
Formation of Multiple Products (Side Reactions) 1. Diacylation: The product, this compound, still has a reactive methylene group and can potentially react further. 2. Self-condensation of Ethyl Acetoacetate: At high temperatures, ethyl acetoacetate can undergo self-condensation. 3. Decomposition of Starting Material: 4-iodoaniline can be sensitive to heat and light.1. Use a stoichiometric amount or a slight excess of the acetoacetylating agent. 2. Control the reaction temperature and time. 3. Store 4-iodoaniline properly and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Oily Product: The crude product may sometimes be an oil instead of a solid, making filtration difficult. 2. Co-precipitation of Impurities: Impurities may crystallize along with the desired product.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, use extraction followed by column chromatography. 2. Choose an appropriate recrystallization solvent. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Ethanol or aqueous ethanol is often a good choice.
Product is Colored 1. Oxidation of 4-iodoaniline: 4-iodoaniline can oxidize to form colored impurities.1. Use purified 4-iodoaniline. The crude product can often be decolorized by treating the recrystallization solution with activated charcoal.

Data Presentation

Optimization of Reaction Conditions for N-Aryl-3-Oxobutanamide Synthesis

The following table summarizes the effect of different catalysts and reaction times on the yield of a multicomponent reaction involving N-aryl-3-oxobutanamides. While not specific to this compound, it provides valuable insights into the factors that can be optimized.[1]

EntryCatalyst (mol%)Time (h)Yield (%)
1None4-
2Yb(OTf)₃ (5)4869
3Sc(OTf)₃ (5)4862
4Yb(OTf)₃ (10)2475

This data is for a related multicomponent reaction and is intended to illustrate the effect of catalysts and reaction time on product yield.

Experimental Protocols

Synthesis of this compound from 4-Iodoaniline and Ethyl Acetoacetate

This protocol is adapted from general procedures for the synthesis of N-aryl-3-oxobutanamides.

Materials:

  • 4-Iodoaniline

  • Ethyl acetoacetate

  • Toluene (or another suitable high-boiling point solvent)

  • Ethanol (for recrystallization)

  • Activated charcoal (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-iodoaniline (1 equivalent) in a minimal amount of toluene.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Mandatory Visualization

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_aniline 4-Iodoaniline reaction Reflux in Toluene (2-4 hours) start_aniline->reaction start_eaa Ethyl Acetoacetate start_eaa->reaction cooling Cool to RT reaction->cooling evaporation Solvent Removal cooling->evaporation recrystallization Recrystallization (Ethanol) evaporation->recrystallization filtration Filtration & Drying recrystallization->filtration product This compound filtration->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

N-(4-iodophenyl)-3-oxobutanamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(4-iodophenyl)-3-oxobutanamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a versatile small molecule scaffold intended for laboratory use.[1] It belongs to the class of N-aryl-3-oxobutanamides. Compounds of this class are generally white solids and are known to be poorly soluble in water.[2]

Q2: I am having trouble dissolving this compound in aqueous solutions for my experiment. Why is this happening?

This compound is expected to have low aqueous solubility due to its chemical structure, which includes a hydrophobic iodophenyl group. Many organic compounds, particularly those with aromatic rings, exhibit limited solubility in water.

Q3: What solvents are recommended for dissolving this compound?

SolventPredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighA strong organic solvent capable of dissolving a wide array of organic materials. It is a common choice for preparing stock solutions of poorly soluble compounds for biological assays.
Ethanol ModerateOften used as a co-solvent. The solubility of related acetanilide compounds increases with the mole fraction of ethanol in aqueous mixtures.[3]
Methanol ModerateSimilar to ethanol, it can be used to dissolve related compounds.
Acetone ModerateA polar aprotic solvent that can be effective for dissolving acetoacetanilide derivatives.
Water Very LowN-aryl-3-oxobutanamides are generally poorly soluble in water.[2]

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Optimize Co-solvent Concentration: While high concentrations of organic solvents can be detrimental to biological experiments, a small percentage (typically <1%) of a co-solvent like DMSO or ethanol in the final aqueous solution can help maintain solubility.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can sometimes increase solubility.

  • Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant can help to solubilize the compound.

  • Warm the Solution: Gently warming the solution can sometimes help to redissolve small amounts of precipitate, but be cautious about the temperature stability of your compound and other experimental components.

Troubleshooting Guides

Issue 1: Preparing a High-Concentration Stock Solution

Problem: Difficulty in dissolving this compound to create a concentrated stock solution.

Solutions:

  • Solvent Selection: Start with a high-purity, anhydrous polar aprotic solvent like DMSO.

  • Mechanical Assistance: Use a vortex mixer to agitate the solution. For more difficult to dissolve compounds, sonication in a water bath can be effective.

  • Gentle Heating: If necessary, gently warm the solution in a water bath (e.g., to 37°C). Be sure to check the compound's stability at elevated temperatures.

Issue 2: Compound Precipitation in Cell-Based Assays

Problem: The compound precipitates out of the cell culture medium after the addition of the stock solution.

Solutions:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically below 0.5%, to minimize both toxicity and precipitation.

  • Pre-dilution: Perform serial dilutions of your stock solution in the cell culture medium to gradually decrease the solvent concentration.

  • Serum Concentration: The presence of serum in the medium can sometimes help to stabilize the compound and prevent precipitation.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 3.03 mg of this compound (Molecular Weight: 303.1 g/mol ).

  • Add Solvent: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows and Pathways

Logical Workflow for Troubleshooting Solubility Issues

This diagram outlines a systematic approach to addressing solubility challenges with this compound.

G Troubleshooting Workflow for Poorly Soluble Compounds A Start: Dissolve Compound in 100% DMSO B Precipitation upon dilution in aqueous buffer? A->B C Yes B->C Yes D No B->D No E Lower final compound concentration C->E L Proceed with experiment D->L F Still precipitates? E->F G Yes F->G Yes F->L No H Optimize co-solvent concentration (e.g., add a small % of DMSO to the buffer) G->H I Still precipitates? H->I J Yes I->J Yes I->L No K Consider formulation strategies (e.g., use of surfactants or cyclodextrins) J->K K->L

Caption: A flowchart for systematically addressing precipitation issues.

General Experimental Workflow for an Enzyme Inhibition Assay

This diagram illustrates the typical steps involved in testing the inhibitory activity of a compound like this compound against a target enzyme.

G Workflow for Enzyme Inhibition Assay A Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Inhibitor Stock (in DMSO) B Prepare Serial Dilutions of Inhibitor A->B C Assay Plate Setup: - Add Buffer - Add Inhibitor Dilutions - Add Enzyme Solution B->C D Pre-incubation (Enzyme + Inhibitor) C->D E Initiate Reaction: Add Substrate Solution D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Data Analysis: - Calculate initial rates - Determine IC50 F->G

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Representative Signaling Pathway: Hippo Pathway

Some N-aryl derivatives have been shown to modulate the Hippo signaling pathway, which is crucial in regulating cell growth and proliferation. While the specific effect of this compound on this pathway is not established, this diagram illustrates the core components of the pathway that could be investigated.

G Simplified Hippo Signaling Pathway cluster_0 Core Kinase Cassette cluster_1 Transcriptional Regulation MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates & inhibits TEAD TEAD YAP_TAZ->TEAD co-activates Gene_Expression Gene Expression (Cell Proliferation & Survival) TEAD->Gene_Expression Inhibitor N-aryl compound (e.g., 9i) Inhibitor->LATS1_2 may activate Upstream Upstream Signals (e.g., Cell Density) Upstream->MST1_2

References

Technical Support Center: N-(4-iodophenyl)-3-oxobutanamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-(4-iodophenyl)-3-oxobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities often stem from the starting materials and side reactions. These can include:

  • Unreacted 4-iodoaniline: A starting material that may carry through the reaction if the conversion is incomplete.

  • Unreacted ethyl acetoacetate (or other acetoacetylating agent): The second key starting material.

  • Diacetoacetylated 4-iodoaniline: A potential byproduct if the stoichiometry is not carefully controlled.

  • Self-condensation products of ethyl acetoacetate: Such as dehydroacetic acid, which can form under basic or thermal conditions.

  • Residual solvents: From the reaction or initial work-up.

Q2: My purified this compound is a yellow or brownish solid, but I expect a white solid. What could be the cause?

A2: A colored product often indicates the presence of trace impurities. Potential causes include:

  • Oxidation of 4-iodoaniline: Aromatic amines, especially those with electron-donating or halogen substituents, can be susceptible to air oxidation, leading to colored byproducts.

  • Thermal degradation: Heating the compound for extended periods, especially at high temperatures during solvent removal or drying, can lead to decomposition and the formation of colored impurities.

  • Residual acidic or basic catalysts: If used in the synthesis, these can sometimes cause degradation of the product over time.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify the compound and detect impurities. The presence of unexpected signals or incorrect integration values can indicate impurities. Quantitative NMR (qNMR) can be used for a more precise purity assessment.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for separating the target compound from impurities. A single, sharp peak is indicative of high purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point is a sign of impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate is a good indication of a pure compound.

Troubleshooting Guides

Recrystallization Troubleshooting

Issue: The compound does not dissolve in the chosen recrystallization solvent, even with heating.

  • Possible Cause: The solvent is too non-polar for your compound. This compound has both polar (amide, ketone) and non-polar (iodophenyl) functionalities.

  • Solution:

    • Try a more polar solvent. Refer to the solvent polarity table below.

    • Use a solvent mixture. Dissolve the compound in a small amount of a good (more polar) solvent at an elevated temperature, and then add a hot, miscible, poorer (less polar) solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue: The compound oils out during cooling instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent might also be too high, causing the compound to melt before it dissolves.

  • Solution:

    • Add more solvent to the hot solution to make it less concentrated.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Add a seed crystal of pure this compound if available.

Issue: Poor recovery of the purified compound after recrystallization.

  • Possible Cause:

    • Too much solvent was used.

    • The compound is significantly soluble in the solvent even at low temperatures.

    • The crystals were not completely collected during filtration.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the compound.

    • After crystallization, cool the flask in an ice bath to minimize the solubility of the compound in the mother liquor.

    • When using a solvent pair, be careful not to add too much of the "good" solvent.

    • Ensure a complete transfer of the crystalline solid to the filtration apparatus.

Column Chromatography Troubleshooting

Issue: The compound does not move from the origin on the TLC plate or the column.

  • Possible Cause: The eluent (solvent system) is not polar enough to move the compound up the silica gel.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Issue: The compound runs with the solvent front (Rf value is too high).

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.

Issue: The spots on the TLC plate are streaking, or the bands on the column are very broad.

  • Possible Cause:

    • The sample is overloaded on the TLC plate or column.

    • The compound is not fully soluble in the eluent.

    • The compound might be slightly acidic or basic and is interacting strongly with the silica gel.

  • Solution:

    • Apply a smaller amount of the sample to the TLC plate or use a larger column for the amount of sample.

    • Choose a solvent system that provides good solubility for your compound.

    • Add a small amount of a modifier to the eluent. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can sometimes improve the chromatography.

Data Presentation

Table 1: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Notes on Use for N-aryl-3-oxobutanamides
Hexane0.169Good as an anti-solvent or for column chromatography in combination with a more polar solvent.
Toluene2.4111Can be a good recrystallization solvent for aromatic compounds.
Dichloromethane3.140A common solvent for dissolving the crude product and for column chromatography.
Ethyl Acetate4.477A versatile solvent for both recrystallization and column chromatography, often mixed with hexane.
Acetone5.156Can be a good recrystallization solvent, but its low boiling point can lead to rapid evaporation.
Ethanol4.378A common and effective recrystallization solvent for compounds with moderate polarity.
Methanol5.165A polar solvent that can be used for recrystallization, sometimes in combination with water.
Water10.2100The compound is likely poorly soluble in water, making it a potential anti-solvent for recrystallization from a water-miscible organic solvent.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • In a round-bottom flask, dissolve 4-iodoaniline (1.0 equivalent) in a suitable solvent such as toluene or ethanol.

  • Add ethyl acetoacetate (1.0 to 1.2 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms upon cooling, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like ethanol/water or ethyl acetate/hexane) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 15-30 minutes once it has reached room temperature.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or air dry them to a constant weight.

Protocol 3: Column Chromatography of this compound
  • Slurry Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, impregnated silica to the top of the column.

  • Elution: Begin eluting with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot, minor impurities Column Column Chromatography TLC->Column Multiple spots or significant impurities Pure Pure Product (>95%) Recrystallization->Pure Impure Product with Minor Impurities Recrystallization->Impure Impurities co-crystallize Column->Pure Impure->Column Further purification needed

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered Start->Problem NoDissolve Compound does not dissolve Problem->NoDissolve Issue OilingOut Compound oils out Problem->OilingOut Issue PoorRecovery Poor recovery Problem->PoorRecovery Issue SolventTooNonPolar Solvent too non-polar? NoDissolve->SolventTooNonPolar Cause TooConcentrated Too concentrated or cooling too fast? OilingOut->TooConcentrated Cause TooMuchSolvent Too much solvent used? PoorRecovery->TooMuchSolvent Cause Solution1 Use more polar solvent or a solvent mixture SolventTooNonPolar->Solution1 Solution Solution2 Add more solvent, cool slowly, scratch flask, or add seed crystal TooConcentrated->Solution2 Solution Solution3 Use minimal hot solvent, cool in ice bath TooMuchSolvent->Solution3 Solution

Caption: Troubleshooting decision tree for recrystallization challenges.

References

Improving N-(4-iodophenyl)-3-oxobutanamide stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N-(4-iodophenyl)-3-oxobutanamide in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Troubleshooting Guide

This section provides solutions to specific problems that may arise when working with this compound in solution.

Problem Possible Cause Recommended Solution
Precipitation or cloudiness in aqueous solution Low aqueous solubility of the compound.- Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF and dilute it with the aqueous buffer immediately before use.- Increase the percentage of organic co-solvent in the final solution.- Evaluate the effect of pH on solubility; some compounds are more soluble at a specific pH range.
Discoloration of the solution (e.g., turning yellow or brown) Degradation of the compound, potentially due to hydrolysis, oxidation, or photodecomposition.- Prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.- Degas solvents to remove dissolved oxygen.- Consider adding antioxidants (e.g., BHT) to the solution if oxidation is suspected.
Loss of biological activity or inconsistent results Instability of the compound in the experimental medium, leading to a decrease in the effective concentration.- Perform a time-course experiment to assess the stability of the compound under your specific experimental conditions.- Use a validated analytical method, such as HPLC, to quantify the compound's concentration over time.- Adjust the experimental protocol to minimize the time the compound spends in an unstable environment.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Chemical degradation of this compound.- Characterize the degradation products using mass spectrometry to understand the degradation pathway.- Adjust solution parameters (pH, solvent, temperature) to minimize the formation of these degradation products.- Purify the compound if impurities are present in the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The amide and β-dicarbonyl moieties are susceptible to hydrolysis under acidic or basic conditions.

  • Solvent: The choice of solvent can affect solubility and the rate of degradation. Polar protic solvents may facilitate hydrolysis.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: The iodophenyl group may render the molecule susceptible to photodegradation.

  • Oxygen: Dissolved oxygen can lead to oxidative degradation over time.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to maximize stability.

Q3: How should I store solutions of this compound?

A3: For optimal stability, stock solutions should be stored in airtight, light-protecting containers at -20°C or -80°C. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep the solutions on ice and protected from light.

Q4: Can the keto-enol tautomerism of this compound affect my experiments?

A4: Yes, the β-dicarbonyl group of this compound can exist in equilibrium between its keto and enol forms. This equilibrium can be influenced by the solvent, pH, and temperature. The different tautomers may exhibit different chemical reactivity, solubility, and biological activity. It is important to maintain consistent solution conditions to ensure reproducible results.

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: The most common method for monitoring the stability of a compound in solution is high-performance liquid chromatography (HPLC). An HPLC method can be developed to separate the parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the rate of degradation under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C until use.

Protocol 2: HPLC Method for Stability Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined experimentally, but a starting point could be around 254 nm).

  • Procedure: a. Prepare the this compound solution in the desired experimental buffer at the final working concentration. b. Immediately inject a sample (t=0) into the HPLC to determine the initial concentration. c. Incubate the solution under the desired experimental conditions (e.g., 37°C). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC. e. Quantify the peak area of the parent compound at each time point to determine the percentage of the compound remaining.

Visualizations

cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent This compound acid 4-Iodoaniline parent->acid Amide Cleavage (Acid/Base Catalyzed) ketoacid 3-Oxobutanoic acid parent->ketoacid Amide Cleavage (Acid/Base Catalyzed) deiodinated Deiodinated Products parent->deiodinated UV Light

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Dilute to Working Concentration in Experimental Buffer prep->dilute incubate Incubate under Experimental Conditions (e.g., 37°C, protected from light) dilute->incubate sample Collect Aliquots at Different Time Points (0, 1, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC-UV sample->analyze quantify Quantify Peak Area of Parent Compound analyze->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: N-(4-iodophenyl)-3-oxobutanamide Reaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and analysis of N-(4-iodophenyl)-3-oxobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and straightforward synthesis involves the acetoacetylation of 4-iodoaniline. This is typically achieved by reacting 4-iodoaniline with an acetoacetylating agent such as diketene or ethyl acetoacetate. The reaction with diketene is often faster and occurs at lower temperatures, while the reaction with ethyl acetoacetate typically requires heating and removal of the ethanol byproduct to drive the reaction to completion.

Q2: What are the potential side products in the synthesis of this compound?

A2: During the synthesis of this compound, several side products can form. The most common include:

  • Unreacted 4-iodoaniline: Incomplete reaction can lead to the presence of the starting material.

  • Diacetoacetylated 4-iodoaniline (N,N-bis(3-oxobutanoyl)-4-iodoaniline): If the reaction conditions are not carefully controlled, a second acetoacetyl group can add to the nitrogen atom of the newly formed amide.

  • Acetic Acid: If acetic anhydride is used as the acetylating agent, acetic acid will be generated as a byproduct.[1]

  • Self-condensation products of the acetoacetylating agent: For example, diketene can dimerize or polymerize under certain conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material, 4-iodoaniline, is significantly more polar than the product, this compound, and will have a lower Rf value. The disappearance of the 4-iodoaniline spot indicates the completion of the reaction.

Q4: What are the recommended methods for purifying the crude product?

A4: Recrystallization is the most common method for purifying crude this compound. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexane. If significant amounts of polar impurities are present, a silica gel column chromatography might be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the molar ratio of the acetoacetylating agent to 4-iodoaniline is appropriate (a slight excess of the acetylating agent is often used).- If using ethyl acetoacetate, ensure efficient removal of ethanol byproduct by distillation.- Increase reaction time or temperature as appropriate for the chosen acetylating agent.
Product loss during workup or purification.- Optimize the recrystallization solvent system to maximize recovery.- If using column chromatography, ensure proper packing of the column and selection of the eluent system.
Presence of Unreacted 4-iodoaniline in the Final Product Insufficient amount of acetylating agent or incomplete reaction.- Use a slight excess (1.1-1.2 equivalents) of the acetylating agent.- Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a Significant Amount of Diacetoacetylated Side Product Excess of acetylating agent or prolonged reaction at high temperatures.- Use a stoichiometric amount or only a slight excess of the acetylating agent.- Control the reaction temperature, especially when using a highly reactive acetylating agent like diketene.- Add the acetylating agent portion-wise to the solution of 4-iodoaniline.
Product is an Oil or Fails to Crystallize Presence of impurities.- Attempt to purify a small sample by column chromatography to obtain a seed crystal.- Try different recrystallization solvents or solvent mixtures.
Inconsistent HPLC Results Improper sample preparation or unsuitable HPLC method.- Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.- Use a validated HPLC method with a suitable column and mobile phase for N-aryl-3-oxobutanamides.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the acetoacetylation of 4-iodoaniline with ethyl acetoacetate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, dissolve 4-iodoaniline (1 equivalent) in a suitable solvent such as toluene.

  • Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux. The ethanol byproduct will begin to distill off. Continue heating until no more ethanol is collected.

  • Monitoring: Monitor the reaction progress by TLC until the 4-iodoaniline is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

HPLC Analysis of this compound and Potential Impurities

This method is adapted from a procedure for a similar compound and may require optimization.[2]

  • Column: Newcrom R1 reverse-phase column.[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of acidifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Temperature: Ambient.

Expected Elution Order: The diacetoacetylated product (less polar) would be expected to elute first, followed by the main product this compound, and finally the unreacted 4-iodoaniline (most polar).

NMR Spectroscopy
  • 1H NMR of 4-iodoaniline (in CDCl3): δ 7.40 (d, 2H), 6.47 (d, 2H), 3.63 (s, 2H, -NH2).

  • 13C NMR of 4-iodoaniline (in CDCl3): δ 146.35, 138.20, 117.60, 79.68.

The NMR spectrum of the product, this compound, would show characteristic signals for the acetoacetyl group (a methyl singlet, a methylene singlet, and possibly enol-keto tautomer signals) in addition to the signals for the 4-iodophenyl group. The -NH proton would appear as a broad singlet.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis s1 Dissolve 4-iodoaniline in Toluene s2 Add Ethyl Acetoacetate s1->s2 s3 Reflux and Distill Ethanol s2->s3 s4 Monitor by TLC s3->s4 w1 Cool Reaction Mixture s4->w1 w2 Filter Crude Product w1->w2 w3 Recrystallize w2->w3 w4 Dry Pure Product w3->w4 a1 HPLC Analysis w4->a1 a2 NMR Spectroscopy w4->a2 a3 Characterize Side Products a1->a3 logical_relationship cluster_reactants Reactants cluster_products Products cluster_side_products Potential Side Products main This compound Synthesis p1 This compound (Desired Product) main->p1 p2 Ethanol (Byproduct) main->p2 sp1 Unreacted 4-Iodoaniline main->sp1 sp2 Diacetoacetylated 4-iodoaniline main->sp2 r1 4-Iodoaniline r1->main r2 Acetoacetylating Agent (e.g., Ethyl Acetoacetate) r2->main

References

How to increase the purity of N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(4-iodophenyl)-3-oxobutanamide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route, but typically include:

  • Unreacted 4-iodoaniline: This is a common impurity if the reaction does not go to completion.

  • Diacetoacetylated 4-iodoaniline: A potential side-product where two acetoacetyl groups react with the aniline nitrogen.

  • Oxidation products of 4-iodoaniline: If the starting material is old or has been exposed to air, it can form colored impurities.[1]

  • Byproducts from the acetoacetylating agent: Depending on whether diketene or ethyl acetoacetate is used, self-condensation or hydrolysis products of these reagents can be present.

Q2: My purified this compound is slightly colored. What could be the cause?

A2: A slight coloration (yellow or tan) can be due to trace impurities. Often, this is caused by the presence of oxidized species originating from the 4-iodoaniline starting material.[1] If the color persists after a single recrystallization, a second recrystallization, perhaps with the addition of a small amount of activated charcoal, can be effective. However, use charcoal judiciously as it can also adsorb your product and reduce the overall yield.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: If crystallization does not occur upon cooling, you can try the following techniques:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.

  • Seeding the solution with a tiny crystal of pure this compound if available.

  • Adding an anti-solvent. If you are using a good solvent like ethanol, you can slowly add a miscible "poor" solvent like water dropwise until the solution becomes slightly cloudy, then add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[2][3]

  • Reducing the volume of the solvent by gentle heating and evaporation to increase the concentration of the compound.

  • Placing the solution in an ice bath to further reduce the solubility.[4]

Q4: How can I monitor the progress of the synthesis reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for this is a mixture of petroleum ether and ethyl acetate (e.g., in a 4:1 ratio).[5] The product, this compound, should have a different Rf value than the starting material, 4-iodoaniline.

Troubleshooting Guides

Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily precipitate instead of crystals The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Use a lower-boiling solvent or a solvent pair. Ensure the initial purity of the crude product is reasonably high before recrystallization.
Low recovery of purified product Too much solvent was used for recrystallization. The compound is significantly soluble in the cold solvent. The crystals were not washed with cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation. Wash the collected crystals with a small amount of ice-cold solvent.[2][4]
Colored impurities remain in the crystals The impurities have similar solubility to the product.Perform a second recrystallization. Consider using a small amount of activated charcoal to adsorb colored impurities (use with caution as it can reduce yield).
Issues with Column Chromatography
Symptom Possible Cause Suggested Solution
Product degradation on the column Iodinated compounds can be sensitive to acidic silica gel.Use neutral alumina for chromatography. Alternatively, use silica gel that has been neutralized by pre-washing with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).[6]
Poor separation of product and impurities The eluent system is not optimal.Optimize the eluent system using TLC. An ideal Rf for the desired compound for good separation on a column is typically around 0.25-0.35.[7]
Streaking of the compound on the TLC/column The compound is too polar for the eluent, or the sample is overloaded. The compound might be acidic or basic.Increase the polarity of the eluent. Ensure the sample is adequately dissolved and not too concentrated. If streaking persists, consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is adapted from methods used for similar acetoacetanilide compounds.[8][9]

Objective: To purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point on a hot plate.

  • Once dissolved, slowly add hot deionized water dropwise until a faint cloudiness persists.[3]

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for the purification of N-aryl-3-oxobutanamides.[5][10]

Objective: To purify this compound from starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 10:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent as needed to move the desired compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

purification_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_check Purity Check (TLC, MP, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product Purity > 99% fail Impure Product purity_check->fail Purity < 99% fail->recrystallization Repurify fail->column_chromatography Repurify

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (TLC/NMR) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_side_product Side-product? is_starting_material->is_side_product No column Perform Column Chromatography is_starting_material->column Yes recrystallize Re-recrystallize is_side_product->recrystallize Yes optimize_reaction Optimize Reaction Conditions is_side_product->optimize_reaction No/Unknown end Achieved High Purity column->end solvent_screen Screen Recrystallization Solvents recrystallize->solvent_screen solvent_screen->end

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: N-(4-iodophenyl)-3-oxobutanamide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-iodophenyl)-3-oxobutanamide. The information is designed to address common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways for this compound are hydrolysis, photodegradation, and oxidation. Enzymatic degradation is also a plausible pathway in biological systems.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-iodoaniline and 3-oxobutanoic acid.

  • Photodegradation: The presence of a carbon-iodine bond suggests that the molecule may be sensitive to light, potentially leading to deiodination and the formation of N-phenyl-3-oxobutanamide and other related photoproducts.

  • Oxidation: The molecule possesses sites that could be susceptible to oxidation, for instance, at the aromatic ring or the butanamide chain.

  • Enzymatic Degradation: In biological matrices, enzymes such as amidases could catalyze the hydrolysis of the amide bond.[1][2][3][4]

Q2: What are the expected major degradation products?

A2: The primary degradation products will depend on the specific stress conditions applied.

  • Under hydrolytic conditions (acidic or basic): 4-iodoaniline and 3-oxobutanoic acid are the expected major products.

  • Under photolytic conditions: N-phenyl-3-oxobutanamide (resulting from deiodination) and potentially various isomers or further degradation products of the aromatic ring are anticipated.

  • Under oxidative conditions: A variety of oxidized products could be formed, including hydroxylated species on the aromatic ring or modifications to the butanamide side chain.

Q3: My degradation experiment shows no significant degradation of this compound. What could be the issue?

A3: If you observe minimal to no degradation, consider the following troubleshooting steps:

  • Inadequate Stress Conditions: The applied stress may not be sufficient to induce degradation. For forced degradation studies, it is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[5]

    • Hydrolysis: Increase the concentration of the acid or base, elevate the temperature, or prolong the reaction time.[6][7][8]

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the temperature.[6][8]

    • Photolysis: Ensure a sufficiently high-intensity light source is used and that the sample is adequately exposed. The wavelength of the light source should be appropriate to be absorbed by the compound.

  • Solvent Issues: The compound may not be fully dissolved in the chosen solvent, limiting its exposure to the stressor. Ensure complete dissolution before initiating the degradation experiment.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Verify the limit of detection (LOD) and limit of quantitation (LOQ) of your method for potential degradants.

Q4: I am observing unexpected peaks in my chromatogram after a degradation study. How can I identify them?

A4: The presence of unexpected peaks is common in degradation studies. Here is a systematic approach to their identification:

  • Mass Spectrometry (MS): The most powerful tool for identifying unknown compounds is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can propose a chemical structure.

  • Comparison with Standards: If you have synthesized or can commercially obtain potential degradation products, you can compare their retention times and mass spectra with the unknown peaks.

  • Forced Degradation of Potential Products: Subjecting suspected primary degradation products to the same stress conditions can help identify secondary degradants.

  • Review Literature: Examine literature on the degradation of similar compounds to see if the observed peaks have been previously identified.

Troubleshooting Guides

Guide 1: Issues with Hydrolytic Degradation Experiments
Problem Possible Cause Recommended Solution
No or very low degradation Insufficient acid/base concentration, temperature, or time.Increase the concentration of HCl or NaOH (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80°C), and/or extend the duration of the experiment.[6]
Too much degradation (>20%) Stress conditions are too harsh.Reduce the acid/base concentration, lower the temperature, or shorten the experimental time.
Poor peak shape for degradation products in HPLC Inappropriate mobile phase pH or column chemistry.Adjust the mobile phase pH to ensure proper ionization of the analytes (e.g., 4-iodoaniline is basic, 3-oxobutanoic acid is acidic). Consider a different column stationary phase if peak tailing persists.
Co-elution of parent compound and degradation products The chromatographic method lacks sufficient resolution.Optimize the HPLC method by adjusting the gradient, mobile phase composition, or trying a different column with alternative selectivity.
Guide 2: Issues with Photodegradation Experiments
Problem Possible Cause Recommended Solution
Inconsistent degradation rates Fluctuations in light intensity or temperature.Use a photostability chamber with controlled temperature and a calibrated light source to ensure consistent and reproducible results.
Formation of many minor, unidentifiable peaks Complex secondary photodegradation reactions.Analyze samples at multiple time points to track the formation and disappearance of peaks, which can help in elucidating the degradation pathway.
Precipitation of the sample during the experiment The solvent is evaporating, or the degradation products are insoluble.Use a sealed container for the experiment. If insolubility is suspected, try a different solvent system.

Quantitative Data Summary

The following tables present hypothetical quantitative data for illustrative purposes, based on typical results from forced degradation studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of Parent CompoundMajor Degradation Products
0.1 M HCl, 60°C, 24h12.54-iodoaniline, 3-oxobutanoic acid
0.1 M NaOH, 60°C, 24h18.24-iodoaniline, 3-oxobutanoic acid
3% H₂O₂, RT, 24h8.7Oxidized derivatives
UV light (254 nm), RT, 24h15.3N-phenyl-3-oxobutanamide

Table 2: Hypothetical Hydrolysis Kinetics of this compound at 60°C

ConditionRate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
0.1 M HCl1.5 x 10⁻⁵12.8
0.1 M NaOH2.3 x 10⁻⁵8.4

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.

    • Place the vial in a water bath or oven at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.

    • Follow the same heating and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Sample: Add 1 mL of the 1 mg/mL stock solution to 9 mL of 3% hydrogen peroxide in a sealed, light-protected vial.

  • Incubation: Keep the vial at room temperature.

  • Sampling: Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Forced Photodegradation
  • Sample Preparation: Place a solution of this compound (e.g., 0.1 mg/mL in a transparent solvent like water/acetonitrile) in a quartz cuvette or a suitable transparent container.

  • Exposure: Irradiate the sample in a photostability chamber with a calibrated UV lamp (e.g., 254 nm).

  • Control: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.

  • Sampling and Analysis: Withdraw aliquots at various time points and analyze by HPLC.

Protocol 4: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_oxidation Oxidation parent This compound prod1 4-Iodoaniline parent->prod1 Acid/Base prod2 3-Oxobutanoic Acid parent->prod2 Acid/Base prod3 N-phenyl-3-oxobutanamide parent->prod3 UV Light prod4 Oxidized Products parent->prod4 H₂O₂

Caption: Major degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photolytic) start->stress sampling Time-Point Sampling stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Analysis: - Quantify Degradation - Identify Products analysis->data end End: Degradation Profile data->end

Caption: General experimental workflow for forced degradation studies.

References

Common experimental errors with N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(4-iodophenyl)-3-oxobutanamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic compound, specifically an acetoacetamide derivative of 4-iodoaniline.[1] It is a versatile building block in organic synthesis, potentially useful in the development of new pharmaceutical agents and other advanced materials. Its structure features a reactive β-keto functionality and an amide linkage, allowing for various chemical modifications.

Q2: What are the primary applications of this compound?

While specific applications for this compound are not extensively documented in publicly available literature, its structural analogs, N-aryl-3-oxobutanamides, are widely used as intermediates in the synthesis of pigments, pharmaceuticals, and agrochemicals. They are known to participate in condensation reactions, cyclizations, and functional group transformations. For instance, related compounds are used in the synthesis of heterocyclic compounds like pyridines, thiophenes, and thiazoles.[2]

Q3: What are the expected physical and chemical properties of this compound?

Specific experimental data for this compound is limited. However, we can infer expected properties based on its structure and data from analogous compounds.

PropertyExpected Value/AppearanceSource/Analogy
Molecular FormulaC₁₀H₁₀INO₂[1]
Molecular Weight303.11 g/mol [1]
AppearanceWhite to off-white solidAnalogy with similar compounds
Melting PointExpected in the range of 100-150 °CBased on analogs (see table below)
SolubilityPoorly soluble in water[3]

Comparison of Melting Points for Analogous Compounds:

CompoundMelting Point (°C)
Acetoacetanilide83-88
N-(4-Methylphenyl)-3-oxobutanamide94-95[4]
N-(4-Nitrophenyl)-3-oxobutanamide122-123[2]

Experimental Protocols

General Synthesis of this compound:

This protocol is a generalized procedure based on common methods for the synthesis of N-aryl-3-oxobutanamides.

Method 1: From 4-iodoaniline and a β-keto ester

  • Reaction Setup: In a sealed reaction vial, combine 4-iodoaniline (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a suitable solvent such as acetonitrile.

  • Heating: Heat the sealed vial at 80 °C for 12 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: From 4-iodoaniline and diketene

  • Reaction Setup: Dissolve 4-iodoaniline in a suitable solvent like acetic acid or an inert solvent.

  • Addition of Diketene: Slowly add diketene to the solution while stirring. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

  • Reaction Time: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the product can be isolated by extraction and then purified by recrystallization or column chromatography.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Incomplete reactionExtend the reaction time or increase the temperature moderately. Monitor the reaction progress using TLC.
Impure starting materialsEnsure the purity of 4-iodoaniline and the acetoacetylating agent. Purify starting materials if necessary.
Inefficient purificationOptimize the solvent system for column chromatography to ensure good separation of the product from starting materials and byproducts.
Decomposition of productN-aryl-3-oxobutanamides can be sensitive to strong acids or bases and high temperatures. Avoid harsh work-up conditions.

Problem 2: Impure Product After Purification

Potential Cause Suggested Solution
Co-eluting impuritiesTry a different solvent system for column chromatography or consider recrystallization from a suitable solvent.
Presence of starting materialsIf the reaction was incomplete, it can be difficult to separate the product from the starting amine. Ensure the reaction goes to completion.
Formation of side productsA potential side reaction during synthesis involving iodine could be the formation of di-iodinated species, though less likely in this specific reaction. Consider using milder reaction conditions.

Problem 3: Inconsistent Spectroscopic Data

Potential Cause Suggested Solution
Presence of tautomersAcetoacetamides can exist as keto-enol tautomers, which can complicate NMR spectra. This is a known characteristic of this class of compounds.
Residual solventEnsure the product is thoroughly dried under vacuum to remove any residual solvents from purification, which can appear in the NMR spectrum.
Incorrect structureIf the spectral data is significantly different from expected values for analogous compounds, consider the possibility of an unexpected side reaction or rearrangement.

Expected Spectroscopic Data (Based on Analogs):

  • ¹H NMR: Expect signals for the aromatic protons (around 7.0-8.0 ppm), the NH proton (can be broad), the CH₂ group adjacent to the carbonyls, and the methyl group. For a similar compound, N-(4-methylphenyl)-3-oxobutanamide, the methyl protons of the acetyl group appear around 2.2 ppm, the methylene protons around 3.6 ppm, and the aromatic protons between 7.0 and 7.5 ppm.

  • ¹³C NMR: Expect signals for the two carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl carbon.

  • IR Spectroscopy: Look for characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretches (amide and ketone, typically in the 1650-1720 cm⁻¹ region), and aromatic C-H and C=C stretches.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants 4-Iodoaniline + Acetoacetylating Agent Reaction Reaction (e.g., 80°C, 12h) Reactants->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Recrystallization Recrystallization (Optional) Chromatography->Recrystallization Spectroscopy NMR, IR, MS Recrystallization->Spectroscopy MeltingPoint Melting Point

Caption: General experimental workflow for the synthesis and analysis of this compound.

troubleshooting_guide Start Low or No Product Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes ImpureStart Impure Starting Materials? Start->ImpureStart No IncompleteReaction->ImpureStart No Sol_TimeTemp Increase Reaction Time/Temp IncompleteReaction->Sol_TimeTemp Yes Decomposition Product Decomposition? ImpureStart->Decomposition No Sol_PurifyStart Purify Starting Materials ImpureStart->Sol_PurifyStart Yes Sol_MilderCond Use Milder Work-up Conditions Decomposition->Sol_MilderCond Yes

Caption: Troubleshooting decision tree for low product yield in the synthesis of this compound.

References

N-(4-iodophenyl)-3-oxobutanamide reagent compatibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(4-iodophenyl)-3-oxobutanamide. This guide provides researchers, scientists, and drug development professionals with essential information regarding the reagent's compatibility and stability. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this versatile chemical scaffold in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile organic compound featuring an iodophenyl group, an amide linkage, and a β-keto-amide moiety.[1][2] Its chemical formula is C₁₀H₁₀INO₂ and it has a molecular weight of 303.1 g/mol .[1] This reagent is primarily used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. The presence of the reactive iodophenyl group makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Q2: What are the general stability and storage recommendations for this reagent?

This compound is generally stable under standard laboratory conditions.[3] It should be stored in a cool, dry place, away from direct sunlight and extreme temperatures.[3] The enol form of the related compound acetoacetanilide is known to be unstable.[4] For long-term storage, it is advisable to keep the container tightly sealed in an inert atmosphere.

Q3: Is this compound compatible with strong acids and bases?

No, this reagent is incompatible with strong acids and strong bases.[3] The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the decomposition of the molecule into 4-iodoaniline and 3-oxobutanoic acid (acetoacetic acid), which is itself unstable. The β-keto-amide functionality can also undergo various reactions in the presence of strong acids or bases.

Q4: Can this reagent be used with oxidizing and reducing agents?

Caution is advised when using this compound with oxidizing and reducing agents.

  • Oxidizing Agents: Strong oxidizing agents can react with the acetoacetanilide core. For instance, reaction with (diacetoxyiodo)benzene (DIB) in the presence of a Lewis acid can lead to the cleavage of the C-C bond between the carbonyl groups, resulting in the formation of a 2,2-dihalo-N-phenylacetamide derivative.

  • Reducing Agents: The ketone group in the 3-oxobutanamide moiety can be reduced by common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent will determine the outcome, with stronger agents potentially affecting the amide group as well.

Q5: What is the thermal stability of this compound?

Troubleshooting Guides

Issue 1: Unexpected Side Products in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Formation of multiple products observed by TLC or LC-MS.

  • Low yield of the desired coupled product.

  • Recovery of starting material or observation of de-iodinated starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction with the Amide or Keto Group: The palladium catalyst or other reagents may be interacting with the 3-oxobutanamide moiety.Protect the keto group as a ketal before performing the cross-coupling reaction. Deprotection can be achieved under acidic conditions after the coupling is complete.
Incompatible Base: The base used in the coupling reaction (e.g., strong bases like NaOtBu) may be reacting with the acidic methylene protons of the butanamide chain or promoting side reactions.Use a milder base such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine. Screen a variety of bases to find the optimal conditions for your specific substrate.
Ligand Issues: The phosphine ligand may not be suitable, leading to poor catalytic activity or side reactions.Experiment with different phosphine ligands (e.g., bidentate ligands like BINAP or DPEPhos for Buchwald-Hartwig amination) which can sometimes offer better stability and selectivity.[6]
Iodide Inhibition: In some palladium-catalyzed reactions, the iodide byproduct can inhibit the catalyst.Consider using a solvent system where the iodide salt is insoluble and precipitates out of the reaction mixture.[2]
Issue 2: Decomposition of the Reagent During a Reaction

Symptoms:

  • Appearance of new, unexpected spots on TLC that are not the desired product or starting material.

  • Color change in the reaction mixture (e.g., darkening).

  • Low mass balance at the end of the reaction.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Strong Acid or Base: Traces of strong acid or base in the reaction mixture can cause hydrolysis of the amide bond.Ensure all reagents and solvents are neutral. If an acidic or basic reagent is necessary for a different part of the molecule, consider protecting the acetoacetanilide functionality.
High Reaction Temperature: Prolonged heating at high temperatures can lead to thermal decomposition.If possible, run the reaction at a lower temperature for a longer period. Screen for more active catalysts that allow for milder reaction conditions.
Reaction with Solvent: Certain reactive solvents may not be compatible.Use common, relatively inert organic solvents such as THF, dioxane, toluene, or DMF. Always ensure solvents are dry and free of impurities.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general method for the cross-coupling of this compound with a boronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a suitable solvent (e.g., a mixture of toluene and water) and a base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Oxidative Cleavage of the Acetoacetanilide Moiety

This protocol is based on the reaction described for other 3-oxo-butanamides and should be adapted with caution.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dioxane.

  • Addition of Oxidant and Lewis Acid: Add (diacetoxyiodo)benzene (DIB) (1.3 eq.) and a Lewis acid that can also act as a halogen source (e.g., ZnCl₂ or ZnBr₂, 1.5 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting 2,2-dihalo-N-(4-iodophenyl)acetamide by column chromatography.

Visualizations

Reagent_Compatibility Logical Flow for Assessing Reagent Compatibility A Start: this compound B Choose Reagent Type A->B C Strong Acid/Base B->C Acid/Base? D Oxidizing/Reducing Agent B->D Redox Agent? E Pd Catalyst + Base/Ligand B->E Coupling Reagents? F Incompatible: Potential Hydrolysis C->F G Caution: Potential Oxidation/Reduction of Keto/Amide Groups or C-C Cleavage D->G H Caution: Potential Cross-Coupling at C-I Bond E->H I Proceed with Caution/ Consider Protection F->I G->I H->I

Caption: Decision tree for reagent compatibility with this compound.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents B Add Solvent & Other Reagents A->B C Inert Atmosphere (if needed) B->C D Heating/Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Product I->J

Caption: A typical experimental workflow for reactions involving this compound.

Signaling_Pathway Palladium-Catalyzed Cross-Coupling Pathway A Pd(0) Catalyst C Oxidative Addition A->C B This compound B->C D Ar-Pd(II)-I Intermediate C->D F Transmetalation D->F E Coupling Partner (e.g., Boronic Acid) E->F G Ar-Pd(II)-R Intermediate F->G H Reductive Elimination G->H H->A Catalyst Regeneration I Coupled Product H->I

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of N-(4-iodophenyl)-3-oxobutanamide and Other Acetoacetanilide Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related compounds is paramount for targeted therapeutic design. This guide provides a comprehensive comparison of N-(4-iodophenyl)-3-oxobutanamide with other acetoacetanilide derivatives, focusing on their performance in anticancer and antimicrobial applications. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes existing data on related acetoacetanilide derivatives to provide a framework for its potential activity and highlights the importance of halogen substitution.

Introduction to Acetoacetanilide Derivatives

Acetoacetanilide and its derivatives are a class of organic compounds characterized by a core structure containing an acetoacetyl group attached to an aniline ring. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] The versatility of the acetoacetanilide scaffold allows for a wide range of structural modifications, particularly on the phenyl ring, leading to a library of derivatives with potentially enhanced or modulated biological effects.

Synthesis of Acetoacetanilide Derivatives

The general synthesis of acetoacetanilide derivatives involves the reaction of a substituted aniline with a beta-keto ester, such as ethyl acetoacetate, or with diketene. This straightforward synthetic route allows for the introduction of various substituents onto the phenyl ring, thereby enabling the exploration of structure-activity relationships (SAR).

Anticancer Activity: A Comparative Overview

For instance, a study on various heterocyclic derivatives of acetanilide demonstrated that the introduction of certain substituents can lead to significant cytotoxic activity against cancer cell lines such as MCF-7 (breast adenocarcinoma).[3] Although this particular study did not include this compound, it underscores the potential of substituted acetanilides as anticancer agents.

To provide a comparative context, the table below summarizes the reported IC50 values for a selection of acetoacetanilide derivatives and other related compounds against the MCF-7 breast cancer cell line.

Table 1: Comparative Cytotoxicity (IC50) of Selected Compounds against MCF-7 Breast Cancer Cell Line

Compound/DerivativeChemical ClassIC50 (µM)Reference
DoxorubicinAnthracycline3.42[4]
Azo-based Sulfonamide (8h)Azo-Sulfonamide0.18[4]
Azo-based Sulfonamide (8i)Azo-Sulfonamide0.19[4]
Azo-based Sulfonamide (8j)Azo-Sulfonamide0.21[4]

Note: The data in this table is for comparative purposes and includes compounds that are not direct acetoacetanilide derivatives but are relevant to anticancer drug discovery.

The potent activity of the azo-based sulfonamides highlights the significant impact that specific substitutions can have on cytotoxicity. Future studies directly comparing the cytotoxic effects of this compound with its bromo, chloro, and other analogues are crucial to fully elucidate its potential as an anticancer agent.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds, including this compound and other derivatives.

  • Incubation: The plate is incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, an MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: A Comparative Perspective

The antimicrobial potential of acetoacetanilide derivatives has been explored in several studies. Halogen substitution has been noted as a key factor in enhancing antimicrobial efficacy. Research has shown that acetanilide derivatives exhibit significant zones of inhibition against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][2]

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature, a study on substituted chloroacetanilides indicated that halogenated derivatives possess notable antimicrobial properties.[1] This suggests that the iodine atom in this compound could contribute positively to its antimicrobial activity.

For a comparative overview, the following table presents MIC values of various compounds against E. coli.

Table 2: Comparative Antimicrobial Activity (MIC) against Escherichia coli

Compound/DerivativeChemical ClassMIC (µg/mL)Reference
Dehydroacetic acid derivative (4b)Enamine-based>1000[5]
Dehydroacetic acid derivative (4d)Enamine-based>1000[5]
Acetanilide derivative (against E. coli)Acetanilide1000 (for a specific derivative)[6]

Note: This table provides context on the antimicrobial activity of related compound classes.

Further research is necessary to determine the specific MIC values of this compound and to directly compare its efficacy against other halogenated and non-halogenated acetoacetanilide derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation TNFa_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation

References

A Guide to the Identification and Validation of the Biological Target of N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and subsequent validation of a bioactive compound's biological target are pivotal steps in the journey from a chemical entity to a potential therapeutic agent. This guide provides a comprehensive framework for elucidating the molecular target of N-(4-iodophenyl)-3-oxobutanamide, a compound for which the biological target is not yet established. We will explore a multi-faceted approach, combining robust experimental protocols with clear data presentation and visualization to guide your research efforts.

Part 1: Target Identification - A Bottom-Up Approach

When the biological target of a small molecule is unknown, a "bottom-up" strategy is often employed. This approach begins with the molecule itself to directly identify its interacting partners within a biological system. A powerful and widely used technique for this purpose is affinity purification coupled with mass spectrometry (AP-MS).

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The workflow for an AP-MS experiment is a multi-step process designed to isolate and identify proteins that bind to our compound of interest.

APMS_Workflow cluster_synthesis Probe Synthesis cluster_incubation Binding cluster_purification Purification & Elution cluster_analysis Analysis start This compound linker Attach Linker start->linker resin Immobilize on Resin linker->resin incubation Incubate Lysate with Immobilized Compound resin->incubation lysate Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds SDS-PAGE elution->sds ms LC-MS/MS Analysis sds->ms bioinformatics Data Analysis & Candidate Identification ms->bioinformatics

Figure 1: Experimental workflow for target identification using Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Experimental Protocol: AP-MS

  • Synthesis of the Affinity Probe:

    • Synthesize an analog of this compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxyl group).

    • Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads, to create the affinity resin.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to preserve protein integrity and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the affinity resin for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker alone.

    • Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the resin. This can be achieved by competitive elution with an excess of free this compound, or by denaturation with a buffer containing SDS.

    • Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

  • Mass Spectrometry and Data Analysis:

    • Excise the protein bands of interest from the gel and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot or Sequest).

    • Compare the list of identified proteins from the compound-bound resin to the negative control to identify specific binding partners.

Hypothetical Data Presentation: AP-MS Results

The results from the AP-MS experiment can be summarized in a table to highlight the most promising candidate target proteins.

Protein ID Gene Name Score (Compound) Score (Control) Fold Enrichment
P12345KDR2581221.5
Q67890BRAF197824.6
P54321MAP2K11551510.3
Q09876AKT198751.3

Table 1: Hypothetical results from an AP-MS experiment to identify binding partners of this compound. The score is a semi-quantitative measure from the mass spectrometry analysis, and fold enrichment is the ratio of the score in the compound experiment to the control.

Part 2: Target Validation - A Top-Down and Biophysical Approach

Once a list of candidate targets has been generated, the next critical phase is to validate these potential interactions. Target validation confirms that the engagement of the compound with a specific protein is responsible for the observed biological effect. A combination of genetic and biophysical methods provides a robust validation strategy.

Experimental Strategy for Target Validation

A logical flow for validating the top candidates from the AP-MS screen would involve confirming the interaction in a cellular context and then assessing the functional consequence of this interaction.

Validation_Strategy cluster_confirmation Interaction Confirmation cluster_functional Functional Validation cluster_pathway Pathway Analysis coip Co-Immunoprecipitation (Co-IP) knockdown siRNA/shRNA Knockdown coip->knockdown overexpression Plasmid-based Overexpression coip->overexpression cetsa Cellular Thermal Shift Assay (CETSA) cetsa->knockdown cetsa->overexpression phenotype Assess Cellular Phenotype knockdown->phenotype overexpression->phenotype western Western Blot for Downstream Effectors phenotype->western

Figure 2: A logical workflow for the validation of a candidate biological target.
Detailed Experimental Protocols for Target Validation

1. Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm protein-protein interactions in a cellular context.[1][2] In this case, we adapt it to confirm the interaction between our compound's target and its known binding partners.

  • Protocol:

    • Treat cells with either this compound or a vehicle control.

    • Lyse the cells in a non-denaturing buffer.

    • Incubate the lysate with an antibody specific to the candidate target protein, coupled to magnetic or agarose beads.

    • Wash the beads to remove non-specific binders.

    • Elute the immunoprecipitated proteins and analyze by Western blotting for the presence of known interacting partners of the candidate target. A change in the co-immunoprecipitated partners in the presence of the compound can indicate a functional interaction.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a small molecule to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.

  • Protocol:

    • Treat intact cells with this compound or a vehicle control.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of the candidate target protein remaining in the soluble fraction by Western blotting.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

3. Genetic Approaches for Functional Validation

Genetic manipulation of the candidate target's expression levels can help to establish a causal link between the target and the compound's biological effect.[3]

  • Protocol (siRNA Knockdown):

    • Transfect cells with siRNA specifically targeting the mRNA of the candidate protein, or with a non-targeting control siRNA.

    • After allowing time for protein knockdown, treat the cells with a dose-response of this compound.

    • Assess a relevant cellular phenotype (e.g., cell viability, proliferation, or a specific signaling event). A reduced sensitivity to the compound in the knockdown cells would validate the target.[3]

Hypothetical Data Presentation: Target Validation Results

CETSA Data

Temperature (°C) % Soluble KDR (Vehicle) % Soluble KDR (Compound)
42100100
469598
507892
544581
581555
62522

Table 2: Hypothetical CETSA data for the candidate target KDR. The increased percentage of soluble KDR at higher temperatures in the presence of the compound indicates target stabilization.

siRNA Knockdown Data

Treatment Cell Viability (% of Control)
Vehicle100
Compound (10 µM) - Control siRNA45
Compound (10 µM) - KDR siRNA85

Table 3: Hypothetical cell viability data following treatment with this compound in cells with and without KDR knockdown. The resistance to the compound's effect upon KDR knockdown supports its role as the biological target.

Part 3: Elucidating the Mechanism of Action

Once the biological target is validated, the final step is to understand how the compound modulates the target's function and the downstream signaling pathways.

Hypothetical Signaling Pathway

Assuming KDR (Vascular Endothelial Growth Factor Receptor 2) is the validated target, this compound could act as an inhibitor of its kinase activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF KDR KDR (VEGFR2) VEGF->KDR PLCg PLCγ KDR->PLCg PI3K PI3K KDR->PI3K AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation Compound This compound Compound->KDR

Figure 3: Hypothetical signaling pathway for this compound as a KDR inhibitor.

This proposed guide provides a comprehensive roadmap for the identification and validation of the biological target of this compound. By following these experimental strategies and utilizing the provided frameworks for data presentation and visualization, researchers can systematically approach this critical challenge in drug discovery.

References

A Comparative Guide to the Biological Profile of N-(4-iodophenyl)-3-oxobutanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct cross-reactivity studies for N-(4-iodophenyl)-3-oxobutanamide are not publicly available at the time of this publication. This guide provides a comparative analysis of its potential biological activity based on studies of structurally similar N-aryl-3-oxobutanamide derivatives. The information presented is intended for research purposes and should not be interpreted as a definitive assessment of the subject compound.

This compound is a versatile small molecule scaffold.[1] While specific data on its cross-reactivity is limited, examining the biological activities of its structural analogs can provide valuable insights into its potential therapeutic applications and off-target effects. This guide summarizes the available experimental data on related N-aryl-3-oxobutanamide compounds to offer a comparative perspective.

Comparative Analysis of Biological Activity

The biological activities of N-aryl-3-oxobutanamide derivatives have been explored in several contexts, including cytotoxicity and antimicrobial effects. The nature of the substituent on the phenyl ring appears to play a significant role in the observed activity.

Compound/Derivative ClassBiological ActivityKey Findings
N-(Aryl)-3-oxobutanamides Cytotoxicity against human lymphocytes and isolated mitochondriaAt high concentrations (1000 and 2000 μM), some derivatives, particularly those with a bromophenyl or benzothiazolyl group, exhibited significant toxicity.[1][2]
Thiophene and Thiazole derivatives synthesized from 3-Oxobutanamides Antimicrobial and Antioxidant ActivityVarious synthesized heterocyclic derivatives showed different degrees of antibacterial and antioxidant activity.[3]
Phenylthiazole derivatives Anticancer ActivityA series of phenylthiazole derivatives were evaluated for their in vitro cytotoxic potency against human cancerous cell lines, with some compounds showing moderate activity.[4]

Experimental Protocols

The following are summaries of methodologies employed in the assessment of biological activities for N-aryl-3-oxobutanamide derivatives and related compounds.

1. Cytotoxicity Assessment against Human Lymphocytes and Isolated Mitochondria [1][2]

  • Objective: To evaluate the toxicity of 3-oxobutanamide derivatives.

  • Methodology:

    • Cell Isolation: Human lymphocytes are isolated from fresh heparinized blood.

    • Mitochondria Isolation: Mitochondria are isolated from human lymphocytes through differential centrifugation.

    • Exposure: Lymphocytes and isolated mitochondria are exposed to various concentrations of the test compounds (e.g., 50-2000 μM).

    • Assessment: Cytotoxicity is determined using biochemical and flow cytometry assessments. Key parameters measured include:

      • Reactive Oxygen Species (ROS) generation.

      • Mitochondrial membrane potential (MMP) collapse.

      • Lysosomal membrane injury.

      • Lipid peroxidation.

      • Glutathione (GSH) depletion.

2. In Vitro Anticancer Activity Evaluation (MTT Assay) [4]

  • Objective: To determine the cytotoxic potency of synthesized derivatives against human cancer cell lines.

  • Methodology:

    • Cell Lines: Human cancerous cell lines such as SKNMC (Neuroblastoma), Hep-G2 (Human hepatocarcinoma), and MCF-7 (Breast cancer) are used.

    • Cell Culture: Cells are cultured in appropriate media and conditions.

    • Compound Treatment: Cells are treated with different concentrations of the test compounds.

    • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed to assess cell viability. The absorbance is measured to determine the percentage of viable cells.

    • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

3. Antimicrobial Activity Assessment (Well Diffusion Method) [3]

  • Objective: To screen the antibacterial activity of synthesized compounds.

  • Methodology:

    • Microbial Strains: Standard bacterial strains are used.

    • Culture Preparation: Bacterial cultures are prepared and spread on agar plates.

    • Well Diffusion: Wells are made in the agar, and a specific concentration of the test compound is added to each well.

    • Incubation: The plates are incubated under suitable conditions.

    • Zone of Inhibition: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound, such as an N-aryl-3-oxobutanamide derivative.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Treatment Cell Treatment with Varying Concentrations Compound->Treatment Cells Cell Line Culture (e.g., Cancer Cell Line) Cells->Treatment Incubation Incubation Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT Assay) Incubation->ViabilityAssay DataCollection Data Collection (Absorbance Reading) ViabilityAssay->DataCollection IC50 IC50 Calculation DataCollection->IC50

Caption: General workflow for in vitro cytotoxicity testing.

This guide highlights the necessity for direct experimental evaluation of this compound to ascertain its specific biological and cross-reactivity profile. The data from analogous compounds suggest that the N-aryl-3-oxobutanamide scaffold is biologically active and warrants further investigation.

References

N-(4-iodophenyl)-3-oxobutanamide: An Uncharted Territory in Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the broader class of oxobutanamide derivatives for various biological activities, N-(4-iodophenyl)-3-oxobutanamide remains a molecule with no specifically identified biological target or established inhibitory function in publicly available scientific literature. As a result, a direct comparison to known inhibitors is not currently feasible.

This compound is commercially available and is described as a versatile small molecule scaffold, suggesting its potential utility in chemical synthesis and drug discovery efforts. However, extensive searches of scientific databases and research articles have not yielded any studies that delineate its specific mechanism of action or its inhibitory effects on any particular enzyme, receptor, or signaling pathway.

While research has been conducted on structurally related compounds, the specific biological profile of this compound is yet to be characterized. For instance, a recent 2024 study explored the antitumor activities of novel 4-oxobutanamide derivatives, but this research did not include the iodo-substituted compound . Similarly, studies on other analogues such as N-(4-ethoxyphenyl)-3-oxobutanamide have focused on their roles as metabolic intermediates of other drugs, rather than as primary inhibitors.

Without an identified biological target for this compound, it is impossible to select a relevant group of "known inhibitors" for a comparative analysis of performance, experimental data, and methodologies. The generation of a comparison guide as requested would require, at a minimum, a known molecular target and quantitative data on the inhibitory potency of this compound against that target.

Therefore, for researchers, scientists, and drug development professionals interested in this particular molecule, the initial and critical step would be to undertake screening and target identification studies to elucidate its biological function. Once a target is identified and its inhibitory activity is quantified, a meaningful comparison with established inhibitors can be conducted.

Benchmarking N-(4-iodophenyl)-3-oxobutanamide Against Standard Anticancer and Analgesic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological performance of N-(4-iodophenyl)-3-oxobutanamide against established standard compounds in the fields of oncology and pain management. Due to the limited publicly available data on the biological activity of this compound, this document serves as a methodological template, presenting hypothetical data to illustrate how such a compound would be benchmarked. The experimental protocols provided are standardized and widely accepted in the respective fields of research.

Part 1: Anticancer Activity Benchmarking

The structural similarity of this compound to other 4-oxobutanamide and acetoacetanilide derivatives that have demonstrated antiproliferative properties suggests its potential as an anticancer agent.[1] In this section, we compare its hypothetical cytotoxic activity against standard chemotherapeutic agents, Doxorubicin and Cisplatin.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes hypothetical IC50 values (the concentration of a drug that inhibits cell growth by 50%) for this compound and standard anticancer drugs against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

CompoundHeLa (Cervical Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)A498 (Kidney Cancer) IC50 (µM)
This compound15.225.818.5
Doxorubicin0.81.22.5
Cisplatin3.15.74.2

Note: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound, Doxorubicin, and Cisplatin for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Visualization

experimental_workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate B Compound Addition (Test & Standard) A->B C Incubation (48-72h) B->C D Add MTT Solution C->D E Incubation (4h) D->E F Add DMSO to Solubilize E->F G Measure Absorbance (570nm) F->G H Generate Dose-Response Curve G->H I Calculate IC50 Values H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Part 2: Analgesic and Antipyretic Activity Benchmarking

The structural relationship to N-(4-ethoxyphenyl)-3-oxobutanamide, a metabolite of the analgesic bucetin, suggests that this compound may possess analgesic and antipyretic properties.[4][5] This section provides a hypothetical comparison with the standard non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the common analgesic and antipyretic, Paracetamol.

Data Presentation: Analgesic and Antipyretic Activity

The following table presents hypothetical data from common in vivo models for assessing analgesic and antipyretic efficacy.

CompoundAcetic Acid-Induced Writhing (% Inhibition)Hot Plate Test (Latency in seconds)Brewer's Yeast-Induced Pyrexia (°C Reduction)
This compound45.2%8.5 ± 0.7s1.2 ± 0.2°C
Diclofenac75.8%12.3 ± 1.1s1.8 ± 0.3°C
Paracetamol50.1%9.2 ± 0.9s2.1 ± 0.4°C

Note: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

This is a model for visceral pain.

  • Animal Dosing: Mice are orally administered the test compound, standard drug, or vehicle.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% acetic acid solution is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes).

  • Calculation: The percentage inhibition of writhing is calculated relative to the vehicle-treated control group.

This test measures the response to thermal pain stimuli.

  • Baseline Measurement: The baseline latency to a painful response (e.g., licking a paw or jumping) is recorded by placing the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

  • Animal Dosing: The test compound, standard drug, or vehicle is administered.

  • Post-Dosing Measurement: The latency to the pain response is measured at various time points after dosing.

  • Analysis: An increase in latency time indicates an analgesic effect.

This model assesses the ability of a compound to reduce fever.[6][7]

  • Induction of Pyrexia: Fever is induced in rats by subcutaneous injection of a Brewer's yeast suspension.

  • Temperature Measurement: Rectal temperature is measured before and after the induction of pyrexia to confirm fever development.

  • Animal Dosing: Animals with established fever are treated with the test compound, standard drug, or vehicle.

  • Monitoring: Rectal temperature is monitored at regular intervals for several hours post-dosing.

  • Analysis: A reduction in body temperature compared to the vehicle-treated group indicates antipyretic activity.

Visualization

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Pathway cluster_response Physiological Response cluster_inhibition Site of Action Stimulus Cell Injury / Pathogen PLA2 Phospholipase A2 Stimulus->PLA2 Membrane Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGs) COX->PGs Pain Pain PGs->Pain Fever Fever PGs->Fever Inflammation Inflammation PGs->Inflammation NSAIDs NSAIDs / Test Compound NSAIDs->COX Inhibition

Caption: The arachidonic acid pathway and the site of action for NSAIDs.

References

Comparative Guide to the Experimental Reproducibility of N-(4-halophenyl)-3-oxobutanamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental landscape for N-(4-iodophenyl)-3-oxobutanamide and its halogenated analogs. Due to a scarcity of published experimental data specifically for this compound, this document focuses on a comparative analysis of the broader class of N-(4-halophenyl)-3-oxobutanamides, including chloro, bomo, and fluoro-substituted counterparts. The information presented is intended to guide researchers in designing reproducible experiments by providing insights into the methodologies and expected outcomes based on structurally similar compounds.

Introduction

This compound is a versatile small molecule scaffold with potential applications in medicinal chemistry and drug discovery.[1] While specific experimental data on this compound is limited, its structural analogs have been investigated for various biological activities, including antitumor and enzyme inhibitory effects. This guide leverages data from these related compounds to provide a framework for experimental design and to highlight key considerations for ensuring reproducibility.

Comparative Data on N-(4-halophenyl)-3-oxobutanamides

The following table summarizes representative biological activity data for various N-(4-halophenyl)-3-oxobutanamide derivatives and related compounds. This data is intended to provide a comparative baseline for researchers working with this class of molecules.

Compound/DerivativeTarget/AssayCell Line(s)EndpointResult (IC50/Activity)Reference
N-(4-bromophenyl)-3-oxobutanamideAntitubercular ActivityMycobacterium tuberculosis, Mycobacterium avium complexMIC2.5 µg/mL (M. tuberculosis), 0.05 µg/mL (M. avium)[2]
2-(4-Fluorophenyl)-N-phenylacetamide derivativesCytotoxicity (Anticancer)PC3 (prostate carcinoma), MCF-7 (breast cancer)IC5052 - 100 µM[3]
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesKinase Inhibition (Anticancer)Glioblastoma cell linesIC50Low micromolar activity against AKT2/PKBb[4]
4-[(Halophenyl)diazenyl]phenol derivativesCytotoxicity (Anticancer)HK-1 (nasopharyngeal cancer)Cell Viability4-[(E)-(Fluorophenyl)diazenyl]phenol showed the highest activity[5]
Novel 4-oxobutanamide derivativesAntiproliferative ActivityHeLa, MDA-MB-231, A498IC50Varies by derivative, e.g., DN4 IC50 = 1.94 µM on A498[6]

Experimental Protocols

To ensure the reproducibility of experiments involving N-(4-halophenyl)-3-oxobutanamides, it is crucial to follow standardized and detailed protocols. Below are methodologies for key experiments commonly cited in research on this class of compounds.

General Synthesis of N-(4-halophenyl)-3-oxobutanamides

A general and reproducible method for the synthesis of N-aryl-3-oxobutanamides involves the reaction of a substituted aniline with a β-keto ester, such as ethyl acetoacetate.

Materials:

  • Substituted 4-haloaniline (e.g., 4-iodoaniline, 4-bromoaniline, 4-chloroaniline)

  • Ethyl acetoacetate

  • Toluene (or another suitable high-boiling point solvent)

  • Catalytic amount of p-toluenesulfonic acid (optional)

  • Dean-Stark apparatus (for azeotropic removal of ethanol)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the 4-haloaniline (1 equivalent) in toluene.

  • Add ethyl acetoacetate (1 to 1.2 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid, if desired, to accelerate the reaction.

  • Heat the mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically when the theoretical amount of ethanol has been collected or the starting material is consumed), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the toluene under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

G General Synthesis of N-(4-halophenyl)-3-oxobutanamides cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Haloaniline 4-Haloaniline Reaction Condensation Reaction 4-Haloaniline->Reaction 1 eq. Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction 1-1.2 eq. Toluene Toluene (Solvent) Toluene->Reaction Reflux Reflux (Heat) Reflux->Reaction Dean-Stark Dean-Stark Trap Dean-Stark->Reaction Cooling Cooling Reaction->Cooling Product Formation Filtration_or_Evaporation Filtration or Evaporation Cooling->Filtration_or_Evaporation Precipitation Purification Purification Filtration_or_Evaporation->Purification Final_Product N-(4-halophenyl)-3-oxobutanamide Purification->Final_Product Recrystallization or Chromatography

Caption: General workflow for the synthesis of N-(4-halophenyl)-3-oxobutanamides.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[7][8]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.[9][10][11] The inhibitory activity of compounds against VEGFR-2 can be assessed using commercially available ELISA-based kits.

Materials:

  • VEGFR-2 inhibitor screening assay kit (containing recombinant VEGFR-2, VEGF, and detection reagents)

  • Test compound stock solution (dissolved in DMSO)

  • Assay buffer

  • Wash buffer

  • 96-well microplate

  • Microplate reader (chemiluminescence or fluorescence, depending on the kit)

Procedure:

  • Coat a 96-well plate with VEGF.

  • Prepare serial dilutions of the test compound in the provided assay buffer.

  • Add the diluted compounds to the wells. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle).

  • Add biotinylated VEGFR-2 to the wells and incubate to allow for binding to the VEGF-coated plate.

  • Wash the plate to remove unbound VEGFR-2.

  • Add streptavidin-HRP (or other detection reagent as per the kit instructions) and incubate.

  • Wash the plate to remove unbound detection reagent.

  • Add the chemiluminescent or fluorescent substrate and measure the signal using a microplate reader.

  • The signal intensity is inversely proportional to the inhibitory activity of the test compound. Calculate the percent inhibition and determine the IC50 value.

G VEGFR-2 Inhibition Assay Workflow cluster_plate_prep Plate Preparation cluster_assay Inhibition Assay cluster_detection Detection Coat_Plate Coat 96-well plate with VEGF Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Add_Compound Add test compound/controls Block_Plate->Add_Compound Add_VEGFR2 Add biotinylated VEGFR-2 Add_Compound->Add_VEGFR2 Incubate_Binding Incubate for binding Add_VEGFR2->Incubate_Binding Wash_1 Wash to remove unbound VEGFR-2 Incubate_Binding->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_Detection Incubate for detection Add_Strep_HRP->Incubate_Detection Wash_2 Wash to remove unbound Strep-HRP Incubate_Detection->Wash_2 Add_Substrate Add chemiluminescent substrate Wash_2->Add_Substrate Read_Signal Read Signal on Plate Reader Add_Substrate->Read_Signal Measure luminescence Calculate_IC50 Calculate % Inhibition and IC50 Read_Signal->Calculate_IC50 Analyze data

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

Signaling Pathway Context

The anti-angiogenic effects of VEGFR-2 inhibitors are mediated through the disruption of downstream signaling cascades. Understanding this pathway is crucial for interpreting experimental results.

G Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor N-(4-halophenyl)- 3-oxobutanamide Inhibitor->VEGFR2 Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival AKT->Survival AKT->Angiogenesis

References

The Structure-Activity Relationship of N-(4-iodophenyl)-3-oxobutanamide Derivatives as Potential Matrix Metalloproteinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(4-iodophenyl)-3-oxobutanamide and its analogs, focusing on their structure-activity relationship (SAR) as potential inhibitors of Matrix Metalloproteinases (MMPs). We present experimental data, detail relevant methodologies, and compare these compounds to established MMP inhibitors.

Introduction: Targeting Matrix Metalloproteinases

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs, particularly MMP-2, MMP-9, and the membrane-type MMP-14, are significant targets for therapeutic intervention.

While direct SAR studies on this compound are limited, research on closely related analogs, particularly those containing a hydroxamic acid moiety, reveals a potential for this chemical scaffold to inhibit MMPs. The hydroxamic acid group is a well-established zinc-binding group (ZBG) essential for potent inhibition of MMPs. The 3-oxobutanamide moiety in the title compound may also interact with the enzyme's active site, although likely with lower affinity than a hydroxamic acid.

Comparative Analysis of Inhibitory Activity

A study on N-hydroxybutanamide derivatives identified a closely related compound, N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide , as an inhibitor of MMP-2, MMP-9, and MMP-14 with IC₅₀ values in the low micromolar range[1]. This highlights the importance of the hydroxamic acid group for potent activity.

For a broader perspective, we compare the activity of this key analog with well-established, broad-spectrum MMP inhibitors, Batimastat and Marimastat.

CompoundTarget(s)IC₅₀ (nM)Reference
N¹-hydroxy-N⁴-(4-iodophenyl)butanediamideMMP-2, MMP-9, MMP-141000 - 1500[1]
Batimastat (BB-94)Broad SpectrumMMP-1: 3, MMP-2: 4, MMP-3: 20, MMP-7: 6, MMP-9: 4[2][3][4]
Marimastat (BB-2516)Broad SpectrumMMP-1: 5, MMP-2: 6, MMP-7: 13, MMP-9: 3, MMP-14: 9[5][6]

Key Observations:

  • The presence of a hydroxamic acid in N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide confers MMP inhibitory activity, albeit weaker than the broad-spectrum inhibitors.

  • The iodine substitution on the phenyl ring is a feature that can be explored for further optimization to enhance potency and selectivity.

  • Batimastat and Marimastat, both containing hydroxamic acid moieties, exhibit potent, nanomolar inhibition across a range of MMPs.

Structure-Activity Relationship (SAR) Insights

The general SAR for hydroxamic acid-based MMP inhibitors indicates three key structural requirements for potent activity[7].

dot

SAR_Principles cluster_enzyme MMP Active Site ZBG Zinc-Binding Group (ZBG) e.g., Hydroxamic Acid Backbone Scaffold/Backbone Interacts with enzyme backbone ZBG->Backbone Connects to Zinc Catalytic Zinc Ion ZBG->Zinc Chelates SideChains Side Chains (P1', P2', etc.) Fit into enzyme pockets (S1', S2') Backbone->SideChains Presents Pockets Sub-pockets (S1', S2') SideChains->Pockets Occupies

Caption: Key pharmacophoric elements for MMP inhibitors.

For the N-aryl-3-oxobutanamide scaffold, the following SAR can be inferred:

  • 3-Oxobutanamide Moiety: This group can potentially act as a weaker ZBG compared to a hydroxamic acid. Its ability to chelate the catalytic zinc ion is likely lower, resulting in reduced potency.

  • N-Aryl Group: The phenyl ring and its substituents fit into the S1' pocket of the MMP active site. The nature and position of substituents on this ring are critical for selectivity and potency. The 4-iodo substituent in the title compound is a lipophilic group that can interact with the hydrophobic S1' pocket. Further exploration of different halogen substitutions (e.g., Cl, Br) or other lipophilic groups at this position could modulate activity.

  • Amide Linker: The amide bond is crucial for orienting the aryl group and the butanamide chain within the active site.

Experimental Protocols

Fluorometric MMP Inhibition Assay

This is a common method to determine the inhibitory activity of compounds against MMPs.

Principle: A fluorogenic MMP substrate is cleaved by the active enzyme, releasing a fluorescent signal. In the presence of an inhibitor, the cleavage is reduced, resulting in a lower fluorescent signal.

Materials:

  • Recombinant human MMP-2, MMP-9, or MMP-14

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

  • Test compounds (dissolved in DMSO)

  • A known MMP inhibitor as a positive control (e.g., NNGH)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the MMP enzyme is in its pro-form, activate it according to the manufacturer's instructions (e.g., with APMA).

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the activated MMP enzyme. Include controls for no enzyme, enzyme only, and enzyme with a known inhibitor.

  • Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic MMP substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

dot

MMP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Activate_MMP Activate MMP Enzyme Mix_Reagents Mix Enzyme, Buffer, and Inhibitor Activate_MMP->Mix_Reagents Prepare_Inhibitors Prepare Inhibitor Dilutions Prepare_Inhibitors->Mix_Reagents Incubate Incubate at 37°C Mix_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Read_Fluorescence Read Fluorescence (Kinetic) Add_Substrate->Read_Fluorescence Calculate_Rate Calculate Reaction Rate Read_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Caption: Workflow for a fluorometric MMP inhibition assay.

Signaling Pathway Context

MMPs play a critical role in cancer progression by degrading the extracellular matrix, which allows for tumor cell invasion and metastasis. MMP-14, being membrane-bound, can activate other MMPs, such as pro-MMP-2, creating a cascade of proteolytic activity at the cell surface.

MMP_Signaling Tumor_Cell Tumor Cell MMP14 MMP-14 (on cell surface) Tumor_Cell->MMP14 Expresses proMMP2 pro-MMP-2 (secreted) Tumor_Cell->proMMP2 Secretes MMP14->proMMP2 Activates MMP2 Active MMP-2 proMMP2->MMP2 ECM Extracellular Matrix (ECM) MMP2->ECM Cleaves Degradation ECM Degradation ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Inhibitor MMP Inhibitor (e.g., N-(4-iodophenyl)-3- oxobutanamide analog) Inhibitor->MMP14 Inhibitor->MMP2

References

In-vitro vs. In-vivo Correlation for N-(4-iodophenyl)-3-oxobutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for N-(4-iodophenyl)-3-oxobutanamide is not publicly available. This guide presents a hypothetical in-vitro and in-vivo correlation based on the known biological activities of structurally similar compounds, specifically drawing parallels with the analgesic and antipyretic properties of N-aryl-3-oxobutanamide derivatives. The data herein is illustrative and intended to serve as a framework for designing and interpreting experiments for this class of molecules.

This compound is a versatile small molecule scaffold.[1] Given its structural similarity to compounds like the metabolites of bucetin, a known analgesic and antipyretic, it is hypothesized that this compound may exhibit similar pharmacological activities, potentially through the inhibition of cyclooxygenase (COX) enzymes. This guide explores the hypothetical in-vitro and in-vivo experimental data to build a correlative understanding of its potential efficacy.

Quantitative Data Summary

The following tables present hypothetical data for this compound in comparison to a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

Table 1: In-vitro Cyclooxygenase (COX) Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound15.21.88.4
Diclofenac (Control)5.10.95.7

Table 2: In-vivo Analgesic Activity (Hot Plate Test in Rats)

Treatment (10 mg/kg, oral)Latency to Paw Licking (seconds) at 60 minMaximum Possible Effect (%)
Vehicle (Control)4.5 ± 0.80
This compound12.8 ± 1.541.5
Morphine (Positive Control)25.2 ± 2.1100

Table 3: In-vivo Pharmacokinetic Parameters in Rats

Compound (10 mg/kg, oral)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
This compound8501.5420065

Experimental Protocols

In-vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from standard colorimetric COX inhibitor screening assays.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Tris-HCl buffer (pH 8.0)

  • Hematin

  • Test compound (this compound) and control (Diclofenac) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of the test compound or control to the wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately add TMPD, which is oxidized by the peroxidase activity of COX, resulting in a color change.

  • Measure the absorbance at 590 nm at multiple time points.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

In-vivo Analgesic Activity: Hot Plate Test

This protocol is based on the method described by Eddy and Leimbach for assessing central analgesic activity.[2][3]

Objective: To evaluate the analgesic effect of this compound in a thermal pain model in rats.

Animals: Male Wistar rats (200-250 g)

Materials:

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • Test compound (this compound), vehicle control (e.g., 0.5% carboxymethylcellulose), and positive control (Morphine)

  • Oral gavage needles

Procedure:

  • Acclimatize the rats to the experimental room for at least 1 hour before the test.

  • Determine the baseline pain response by placing each rat on the hot plate and recording the time until it licks its hind paw or jumps (latency period). A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control orally to the respective groups of rats.

  • At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rats back on the hot plate and measure the latency period.

  • Calculate the percentage of maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In-vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile of a small molecule after oral administration in rats.

Objective: To determine the key pharmacokinetic parameters of this compound following oral administration.

Animals: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas.

Materials:

  • Test compound formulated for oral administration

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment (LC-MS/MS) for drug quantification

Procedure:

  • Fast the rats overnight before dosing, with free access to water.

  • Administer a single oral dose of the test compound.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software.

Visualizations

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, targeting the cyclooxygenase pathway to reduce the production of prostaglandins, which are key mediators of pain and inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Homeostasis Homeostasis Prostaglandins_COX1->Homeostasis Pain_Inflammation Pain_Inflammation Prostaglandins_COX2->Pain_Inflammation Pain & Inflammation Compound This compound Compound->COX1 Weaker Inhibition Compound->COX2 Inhibition

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow: From In-vitro to In-vivo

This workflow outlines the logical progression of experiments to evaluate a novel compound, starting from in-vitro screening to in-vivo efficacy and pharmacokinetic studies.

G cluster_invitro In-vitro Evaluation cluster_invivo In-vivo Evaluation cluster_correlation IVIVC COX_Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 & Selectivity COX_Assay->IC50 Analgesic_Model Hot Plate Test in Rats IC50->Analgesic_Model Promising Candidate Correlation In-vitro/In-vivo Correlation IC50->Correlation PK_Study Pharmacokinetic Study in Rats Analgesic_Model->PK_Study Efficacy Demonstrated PK_Study->Correlation

Caption: Experimental workflow for IVIVC assessment.

References

A Comparative Guide to Analytical Techniques for N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of chemical compounds is paramount. This guide provides a detailed comparison of key analytical techniques for the characterization and quantification of N-(4-iodophenyl)-3-oxobutanamide, a versatile building block in organic synthesis. The following sections will delve into the principles, experimental protocols, and data outputs of common analytical methods, supported by experimental data from related N-aryl-3-oxobutanamides to illustrate the expected outcomes.

Data Presentation: A Comparative Overview

While specific quantitative performance data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics of the analytical techniques discussed, based on their general capabilities and data from analogous compounds.

Analytical TechniqueCommon ApplicationTypical Quantitative ParametersAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, Purity AssessmentRelative QuantitationProvides detailed structural information, non-destructive.Lower sensitivity compared to MS, complex spectra for mixtures.
Mass Spectrometry (MS) Molecular Weight Determination, Structural Elucidation, QuantificationLow Limit of Detection (LOD) and Quantitation (LOQ), Wide Linear RangeHigh sensitivity, provides molecular weight and fragmentation data.Destructive technique, may require chromatographic coupling for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separation, Quantification, Purity AnalysisHigh Precision and Accuracy, Good LinearityExcellent for separating complex mixtures, robust and reproducible.Requires reference standards for quantification, solvent consumption.
X-ray Crystallography Absolute Structure DeterminationN/A (provides atomic coordinates)Unambiguous determination of 3D molecular structure.Requires a single, high-quality crystal, not suitable for amorphous solids or liquids.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of N-aryl-3-oxobutanamides and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrumentation: The ¹H NMR spectra can be recorded on a spectrometer operating at a frequency of 200 MHz or higher. For ¹³C NMR, a frequency of 50 MHz or higher is suitable.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration of the signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer and then detected. This technique provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectra can be measured on a GC-MS system with an ionizing voltage of 70 eV for direct sample input.[1] Alternatively, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources coupled to a mass analyzer (e.g., quadrupole, time-of-flight) can be used.

  • Data Acquisition: Introduce the sample into the ion source. For fragmentation studies (MS/MS), the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak. The fragmentation pattern provides clues to the compound's structure.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Instrumentation: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV detector is suitable. A C18 reversed-phase column is commonly used for the separation of N-aryl amides.[2]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. The composition can be isocratic (constant) or a gradient (varied over time).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25 °C.

    • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Data Analysis: Integrate the peak area of the analyte in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of the analyte in unknown samples.

X-ray Crystallography

Principle: X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. A beam of X-rays is diffracted by the electrons of the atoms in the crystal, producing a diffraction pattern. By analyzing this pattern, the arrangement of atoms within the crystal lattice can be determined.

Experimental Protocol:

  • Crystal Growth: Grow a single crystal of this compound of suitable size and quality. This is often the most challenging step and may involve techniques like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For a related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, crystals were grown by slow cooling of a nearly saturated solution in boiling deionized water.[3]

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the unit cell are determined (structure solution) and then refined to obtain the final crystal structure.

  • Data Analysis: The final output is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles.

Visualizations

To further clarify the relationships and workflows, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Output & Analysis cluster_interpretation Interpretation prep This compound (Solid or Solution) NMR NMR Spectroscopy prep->NMR MS Mass Spectrometry prep->MS HPLC HPLC prep->HPLC Xray X-ray Crystallography prep->Xray NMR_data Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_data MS_data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_data HPLC_data Chromatogram (Retention Time, Peak Area) HPLC->HPLC_data Xray_data 3D Molecular Structure (Atomic Coordinates) Xray->Xray_data interpretation Structural Elucidation Quantification Purity Assessment NMR_data->interpretation MS_data->interpretation HPLC_data->interpretation Xray_data->interpretation

Caption: General workflow for the analysis of this compound.

technique_comparison center This compound NMR NMR (Structure) center->NMR Qualitative MS MS (Molecular Weight) center->MS Qualitative & Quantitative HPLC HPLC (Purity & Quantity) center->HPLC Quantitative Xray X-ray (Absolute Structure) center->Xray Definitive Structure

Caption: Comparison of the primary applications of analytical techniques.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of N-(4-iodophenyl)-3-oxobutanamide, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The recommended PPE for handling this compound includes:

  • Safety Goggles: To protect the eyes from potential splashes.[1]

  • Laboratory Coat: To shield the skin and clothing from contamination.[1]

  • Nitrile Gloves: To prevent direct skin contact with the chemical.[1]

  • Closed-toe Shoes: To protect the feet from accidental spills.[1]

All handling and preparation for disposal should be conducted within a properly functioning fume hood to minimize the risk of inhalation.[1]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound with detailed quantitative data was not identified, the following table summarizes the general safety and disposal parameters for halogenated organic compounds.

ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[1][2]
Designated Container Labeled "Halogenated Organic Waste"[1][2][3]
Container Seal Vapor-tight and spill-proof[3]
Disposal Route Licensed Hazardous Waste Incineration[2]
Drain Disposal Strictly Prohibited[1][3]
Maximum Accumulation Follow institutional limits (e.g., < 55 gallons)[3]

Experimental Protocol: Waste Segregation and Disposal

The proper disposal of this compound necessitates a systematic approach to waste segregation and collection. The following protocol outlines the essential steps for researchers.

1. Waste Identification and Segregation:

  • Identify this compound waste as a "Halogenated Organic Waste" due to the presence of iodine.[1][2]
  • This waste must be kept separate from non-halogenated organic waste streams to prevent cross-contamination and ensure proper disposal.[4] Any mixture with non-halogenated solvents must be treated as halogenated waste.[3]

2. Waste Collection:

  • Use a designated and clearly labeled "Halogenated Organic Waste" container.[1][2][3] The container should be made of a compatible material, such as polyethylene, and have a secure, threaded cap.[5]
  • Ensure the waste container is properly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3][4] Do not use abbreviations or chemical formulas.[3]
  • Record the mass or volume of the waste added to the container on an accompanying composite sheet.[2]

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[4]
  • The container must be kept closed at all times except when actively adding waste.[3]
  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) or equivalent waste management service.[1]
  • Do not attempt to dispose of the chemical waste through evaporation in a fume hood or by pouring it down the drain.[1][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood identify Identify as Halogenated Organic Waste fume_hood->identify container Select Designated 'Halogenated Organic Waste' Container identify->container label_waste Label Container with 'Hazardous Waste' and Chemical Name container->label_waste add_waste Add Waste to Container and Record Amount label_waste->add_waste seal Securely Seal Container add_waste->seal storage Store in Designated Satellite Accumulation Area seal->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal Workflow for this compound.

In the event of a small spill, it should be contained and absorbed with an inert material. The contaminated absorbent must then be placed in a sealed container and disposed of as hazardous waste.[5] For larger spills or any emergency situation, contact your institution's safety office immediately.[4]

References

Essential Safety and Operational Guide for Handling N-(4-iodophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of N-(4-iodophenyl)-3-oxobutanamide. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses with side shields, chemical safety goggles, or face shield.Eye protection should be worn at all times. A face shield is recommended when there is a risk of splashing.[1][2]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Gloves should be inspected before use and disposed of according to manufacturer's instructions.[3]
Lab coat or chemical-resistant coveralls.Protective clothing should be worn to prevent skin contact.[4]
Respiratory Air-purifying respirator with appropriate cartridges.To be used in case of inadequate ventilation or when the formation of dust is likely.[2][5]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of dust or vapors.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store locked up.[5]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste Generation:

  • Solid Waste: Unused or contaminated this compound, contaminated lab supplies (e.g., weighing paper, pipette tips).

  • Liquid Waste: Solutions containing this compound.

  • Contaminated PPE: Used gloves, disposable lab coats.

Disposal Procedure:

  • Collect all solid and liquid waste containing this compound in designated, properly labeled, and sealed hazardous waste containers.

  • Dispose of contaminated PPE in a separate, labeled waste bag.

  • Arrange for pick-up and disposal by a licensed hazardous waste disposal company.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in a fume hood prep_ppe->prep_setup handle_weigh Weigh the required amount of this compound prep_setup->handle_weigh handle_dissolve Prepare solution or use in experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, follow these first-aid measures immediately.

Exposure TypeFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response Protocol

The logical relationship for responding to a chemical spill is outlined below.

spill_alert Alert personnel in the immediate area spill_evacuate Evacuate the area if necessary spill_alert->spill_evacuate spill_ppe Don appropriate PPE spill_alert->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_collect Collect spilled material and place in a sealed container spill_contain->spill_collect spill_decontaminate Decontaminate the spill area spill_collect->spill_decontaminate spill_dispose Dispose of waste as hazardous material spill_decontaminate->spill_dispose

Caption: A diagram showing the logical steps for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodophenyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodophenyl)-3-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.